L-METHIONINE (13C5; 15N)
Description
BenchChem offers high-quality L-METHIONINE (13C5; 15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-METHIONINE (13C5; 15N) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
155.17 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
understanding mass shift in L-methionine 13C5 15N for mass spectrometry
Precision Proteomics: The Mass Spectrometry Guide to L-Methionine ( )
Executive Summary
In quantitative proteomics and metabolic flux analysis, the precision of mass spectrometry (MS) hinges on the distinct resolvability of stable isotope labels. L-Methionine (
This guide provides a technical deep-dive into the atomic physics, chemical instability (oxidation), and experimental rigor required to utilize L-Methionine (
Part 1: The Isotopic Anatomy & Mass Shift Calculation
To a mass spectrometer, "Heavy Methionine" is not a single entity but a specific isotopic envelope. Understanding the exact mass shift is non-negotiable for high-resolution instruments (e.g., Orbitrap, FT-ICR) where mass accuracy is measured in ppm.
The Physics of the Shift
Natural L-Methionine (
Exact Mass Calculation (Monoisotopic):
| Element | Natural Isotope Mass (Da) | Stable Isotope Mass (Da) | Count in Met | Total Shift (Da) | |
| Carbon | +1.00335 | 5 | +5.01675 | ||
| Nitrogen | +0.99704 | 1 | +0.99704 | ||
| Total | +6.01379 |
Critical Insight: While often referred to as "+6 Da", the exact shift is +6.0138 Da . In high-resolution MS, a deviation from this precise delta can indicate interference or co-eluting contaminants rather than the true heavy peptide.
Visualization: The Molecular Shift
The following diagram illustrates the atomic substitution logic distinguishing "Light" (Natural) from "Heavy" Methionine.
Caption: Atomic substitution logic showing the additive mass contribution of
Part 2: The "Met-Ox" Variable (The Senior Scientist's Warning)
The primary failure point in Methionine-based proteomics is not the labeling itself, but the chemical instability of the thioether side chain. Methionine oxidizes easily to Methionine Sulfoxide (Met-SO) and further to Methionine Sulfone (Met-SO
The Oxidation Matrix
In a SILAC experiment, oxidation splits your signal. Instead of one heavy peak and one light peak, you may see a constellation of four peaks, diluting your quantitative accuracy.
| Species | Modification | Mass Shift (vs Light Met) | Mass Shift (vs Heavy Met) |
| Light Met | None | 0 | -6.0138 |
| Heavy Met | Isotope Label | +6.0138 | 0 |
| Light Met-SO | Oxidation (+O) | +15.9949 | -6.0138 + 15.9949 |
| Heavy Met-SO | Label + Oxidation | +22.0087 | +15.9949 |
Strategic Protocol:
-
Avoidance: Minimize sample exposure to air and peroxides during lysis.
-
Quantification: You must search for Met-Oxidation (+15.9949 Da) as a variable modification in your MaxQuant or Proteome Discoverer settings. If you do not, you will lose data for every peptide where the heavy Methionine has oxidized.
Part 3: Experimental Workflow (SILAC Implementation)
The following protocol is designed for self-validation . It ensures that the heavy label is fully incorporated before the experiment begins.
Phase 1: Media Preparation (The Foundation)
-
Base Media: Methionine-deficient DMEM or RPMI (custom or commercial kits).
-
Serum: Dialyzed FBS is mandatory. Standard FBS contains natural L-Methionine which will compete with your heavy label, preventing 100% incorporation.
-
Reference: Thermo Fisher SILAC Protein Quantitation Kits explicitly require dialyzed serum to remove endogenous amino acids [1].
-
-
Heavy Supplement: Add L-Methionine (
) to a final concentration of ~30 mg/L (depending on cell line).
Phase 2: Adaptation and Incorporation
Cells must undergo at least 5-6 cell doublings in the heavy media to achieve >97% incorporation.
Phase 3: The Workflow Diagram
This workflow emphasizes the critical checkpoints for quality control.
Caption: Step-by-step SILAC workflow highlighting the critical QC checkpoint for label incorporation before mixing samples.
Part 4: Data Analysis & Troubleshooting
Incomplete Incorporation
-
Symptom: In the "Heavy" only control sample, you see a significant peak at the "Light" mass position.
-
Cause: Usually non-dialyzed FBS or insufficient cell doublings.
-
Fix: Extend culture duration or verify FBS dialysis cutoff (usually 10 kDa).
Arginine-to-Proline Conversion (The "Met" Advantage)
Unlike Arginine labeling, which suffers from metabolic conversion to Proline (splitting the signal), Methionine is relatively stable in the metabolic backbone. However, it is part of the SAM (S-adenosyl methionine) cycle .
-
Note: If you see unexpected mass shifts, check if your cell line has high SAM cycle activity, which might recycle Methionine, though this is rare in standard SILAC contexts compared to the Arg-Pro problem.
Software Setup
When configuring your search engine (e.g., MaxQuant):
-
Heavy Label: Define a new label with composition C(5) N(1) or mass shift +6.0138.
-
Variable Mod: Oxidation (M) must be enabled.
-
Fixed Mod: Carbamidomethyl (C) (standard for alkylation).
References
-
National Center for Biotechnology Information (NCBI). Methionine Oxidation by Blocking with Alkylation (MObBa). (Technical insight into handling Methionine oxidation in MS). [Link]
isotopic enrichment standards for L-methionine 13C5 15N reagents
Technical Guide: Isotopic Enrichment Standards for L-Methionine ( )
Part 1: Executive Summary
In the realm of quantitative proteomics and metabolic flux analysis, L-Methionine (
This reagent introduces a precise mass shift of +6.0138 Da relative to the monoisotopic "light" L-Methionine.[1] This guide defines the rigorous quality standards required for its use as an internal standard and outlines the specific protocols to validate its incorporation, mitigating unique risks such as metabolic recycling and oxidation.
Part 2: Technical Specifications & Quality Standards
To function as a quantitative standard, the reagent must meet the "Triad of Purity": Isotopic, Chemical, and Chiral. A failure in any one of these parameters compromises Mass Spectrometry (MS) quantification accuracy.
The "Gold Standard" Specification Table
| Parameter | Specification Threshold | Scientific Rationale |
| Isotopic Enrichment | ≥ 99 atom % | Lower enrichment leads to "satellite" peaks (M-1, M-2) that overlap with the natural isotopic envelope of the analyte, skewing quantification algorithms.[1] |
| Chemical Purity | ≥ 98% (CP) | Impurities (e.g., homocysteine, methionine sulfoxide) compete for cellular uptake or ionization protons, suppressing signal intensity.[1] |
| Chiral Purity | ≥ 99% L-Isomer | Mammalian cells exclusively utilize L-Methionine.[1] D-Methionine is not incorporated into proteins and acts as an inert contaminant in the media.[1] |
| Mass Shift | +6 Da | The shift must be sufficient to separate the heavy peptide from the light peptide's isotopic envelope (typically requires |
| Form | Crystalline Solid | Stability is highest in solid form. Solutions are prone to oxidation (Met |
Quality Control Workflow (Visualization)
The following diagram illustrates the manufacturing and validation logic required to certify a batch of L-Methionine
Figure 1: Critical Control Points (CCP) in the production of isotopically labeled Methionine. Note that Isotopic Analysis is the final gatekeeper.
Part 3: Application Logic (SILAC & Proteomics)
The Mechanism of Action
In SILAC, two cell populations are grown: one in "Light" media (natural
The "Methionine Problem": Metabolic Recycling
Unlike Lysine, which is generally stable, Methionine is subject to the Salvage Pathway . Cells can recycle Methylthioadenosine (MTA) back into Methionine.[1] If the media contains light precursors or if the salvage pathway is highly active, "Light" Methionine can be synthesized endogenously even in "Heavy" media, leading to incomplete incorporation (e.g., only 95% heavy).
Senior Scientist Insight: Always use Dialyzed Fetal Bovine Serum (dFBS) .[1] Standard FBS contains significant levels of light Methionine that will dilute your isotopic enrichment immediately.[1]
Part 4: Experimental Protocols
Protocol: Media Preparation & Cell Adaptation
Objective: To achieve >98% incorporation of L-Methionine
Materials:
-
SILAC-grade DMEM or RPMI (deficient in Met, Lys, Arg).[1]
-
Dialyzed FBS (10 kDa cutoff).[1]
-
L-Methionine
(Heavy).[1][2][3][4][5] -
L-Methionine Natural (Light).[1]
Step-by-Step:
-
Reconstitution: Dissolve heavy Methionine in PBS to a 100x stock concentration (typically 30 mg/mL). Filter sterilize (0.22 µm). Do not autoclave.
-
Media Formulation:
-
Seeding: Split low-passage cells into two flasks (Heavy and Light).
-
Adaptation Phase: Passage cells for at least 5 doublings (approx. 2 weeks for HeLa).
-
Critical Step: Do not allow cells to reach 100% confluency; stress induces autophagy, which recycles "light" amino acids from old proteins.[1]
-
-
Validation Harvest: Lyse a small aliquot of "Heavy" cells to validate incorporation before starting the actual experiment.
Protocol: Validation of Incorporation (The "Zero" Check)
Objective: Confirm that the heavy channel is free of light signal.
-
Digest: Perform standard Trypsin/LysC digestion on the "Heavy" lysate.
-
LC-MS Run: Run a short gradient (30-60 min).
-
Data Analysis: Search against the proteome with Methionine (+6.0138) as a variable modification.
-
Calculation:
[1] -
Pass Criteria: Incorporation must be >95% . If 90-95%, culture for two more doublings.[1] If <90%, check dFBS quality or salvage pathway activity.
Part 5: Troubleshooting & Biological Context
The Methionine Salvage Pathway
The following diagram details why incorporation might fail. If the salvage loop is active, the cell synthesizes Light Met from endogenous MTA, bypassing your expensive Heavy reagent.
Figure 2: The Methionine Salvage Pathway.[1] The red dashed line represents the re-introduction of non-labeled carbon/nitrogen into the pool, which dilutes isotopic enrichment.
Oxidation Management
Methionine is easily oxidized to Methionine Sulfoxide (Met-SO, +16 Da).[1]
References
-
Cambridge Isotope Laboratories. L-Methionine (13C5, 99%; 15N, 99%) Product Specification. Isotope.com.[1] Link
-
Sigma-Aldrich (Merck). L-Methionine-13C5,15N Specification Sheet (Product 608106).[1] SigmaAldrich.com.[1] Link
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1] Molecular & Cellular Proteomics.[1] Link
-
Thermo Fisher Scientific. SILAC Protein Quantitation Kits Protocol.[1] ThermoFisher.com.[1][6] Link
-
MedChemExpress. L-Methionine-13C5,15N Datasheet. MedChemExpress.com.[1] Link
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- 2. L-Methionine-13C5,15N,2,3,3,4,4-d5-(methyl-d3) 98 atom % 15N, 98 atom % D, 99 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. L -Methionine-13C5,15N 13C 98atom , 15N 98atom , 95 CP 202468-47-1 [sigmaaldrich.com]
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An In-Depth Technical Guide to the Stability of L-methionine ¹³C₅ ¹⁵N in Cell Culture Media
Introduction: The Critical Role of Isotopic Fidelity in Quantitative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become a cornerstone of quantitative proteomics, enabling precise relative quantification of thousands of proteins. The power of SILAC lies in the metabolic incorporation of "heavy" amino acids, creating an in-vivo internal standard for every protein. L-methionine ¹³C₅ ¹⁵N is a frequently used labeled amino acid in these experiments. However, the assumption of its perfect stability from media preparation to cellular uptake is a critical experimental parameter that is often overlooked. The sulfur-containing side chain of methionine renders it the most susceptible amino acid to oxidation, a modification that can compromise the accuracy and interpretation of quantitative proteomic data.
This guide provides an in-depth examination of the stability of L-methionine ¹³C₅ ¹⁵N in cell culture media. We will explore the biochemical basis of its degradation, delineate the key factors influencing its stability, provide validated protocols for assessing its integrity, and offer actionable strategies to mitigate degradation, ensuring the highest level of data quality in your research.
Biochemical Profile and Degradation Pathway of L-methionine
L-methionine is an essential amino acid distinguished by its thioether side chain. While the ¹³C₅ and ¹⁵N isotopes provide the mass shift necessary for mass spectrometry-based quantification, they do not alter the fundamental chemical reactivity of the molecule. The sulfur atom in the thioether group is nucleophilic and highly susceptible to oxidation by reactive oxygen species (ROS).[1]
The primary degradation pathway for methionine in cell culture media is a two-step oxidation process:
-
Methionine to Methionine Sulfoxide (MetO): A single oxygen atom is added to the sulfur atom, forming methionine sulfoxide. This is a reversible modification in vivo, catalyzed by the enzyme methionine sulfoxide reductase (Msr).[1][2][3]
-
Methionine Sulfoxide to Methionine Sulfone (MetSO₂): Under stronger oxidizing conditions, a second oxygen atom can be added, forming the irreversible product methionine sulfone.[2]
This oxidation alters the physicochemical properties of the amino acid, changing it from hydrophobic to more hydrophilic.[4] This can affect protein structure and function and, critically for SILAC, can lead to inaccurate quantification if the conversion from the intended labeled methionine occurs in the media before protein synthesis.
Caption: Oxidation pathway of L-methionine to methionine sulfoxide and sulfone.
Factors Influencing L-methionine Stability in Cell Culture Media
The sterile, nutrient-rich environment of cell culture media is not as benign as it may seem. Several factors can conspire to accelerate the oxidation of L-methionine.
Light Exposure and Photosensitizers
Perhaps the most significant and often underestimated factor is light. Many standard cell culture media, such as DMEM and RPMI-1640, contain riboflavin (Vitamin B2). Riboflavin is a potent photosensitizer that, upon exposure to light (especially in the blue-green spectrum), generates reactive oxygen species, including singlet oxygen.[5][6][7][8] These ROS readily oxidize methionine.[5][9]
-
Causality: Light excites riboflavin to a triplet state, which can then transfer energy to molecular oxygen (³O₂) to create highly reactive singlet oxygen (¹O₂). This singlet oxygen directly attacks the electron-rich sulfur atom of methionine.[6] Experiments have shown that up to 98% of riboflavin can be destroyed by light over 96 hours, indicating the significant potential for ROS generation.[6]
Media Composition and Temperature
-
Metal Ions: Trace metals such as iron and copper, present in basal media or serum supplements, can participate in Fenton-like reactions, generating hydroxyl radicals that contribute to oxidation.
-
Temperature: While stock solutions of labeled amino acids are typically stored frozen (-20°C or -80°C), prepared media is often stored at 4°C and used at 37°C.[10][11][12] While oxidation rates are slower at 4°C, prolonged storage can still lead to significant degradation. At 37°C in the incubator, the reaction kinetics are accelerated.
pH and Oxygen Tension
-
pH: The pH of the medium, typically buffered to ~7.4, can influence the rate of oxidation. Some studies on amino acid oxidation show a pH-dependent reaction rate.[13]
-
Oxygen: Standard cell culture is performed under atmospheric oxygen levels (~21%), which provides ample substrate for the formation of ROS.
Experimental Assessment of L-methionine ¹³C₅ ¹⁵N Stability
To ensure data integrity, it is prudent to empirically determine the stability of labeled methionine in your specific experimental context. A time-course study using Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this analysis.
Workflow for Stability Assessment
Caption: Experimental workflow for assessing L-methionine stability in media.
Detailed Protocol: LC-MS/MS Quantification of L-methionine and its Oxidized Forms
This protocol provides a self-validating system for quantifying the stability of L-methionine ¹³C₅ ¹⁵N.
1. Materials:
- L-methionine ¹³C₅ ¹⁵N (ensure high purity, >98%)[][15]
- Cell culture medium of interest (e.g., SILAC DMEM)
- Dialyzed Fetal Bovine Serum (dFBS)
- Sterile, light-protected (amber) and clear tubes
- LC-MS grade water and acetonitrile
- Formic acid
- Analytical standards: unlabeled L-methionine, L-methionine sulfoxide, L-methionine sulfone
2. Experimental Setup:
- Media Preparation: Prepare your complete cell culture medium, supplementing it with L-methionine ¹³C₅ ¹⁵N to the final working concentration. Ensure thorough mixing.
- Aliquotting: Dispense the medium into two sets of sterile tubes (e.g., 1 mL per tube): one set of amber, light-protected tubes and one set of standard clear tubes. Prepare enough aliquots for each time point (e.g., 0, 12, 24, 48, 72, 96 hours) in triplicate.
- Time Zero (T=0): Immediately take the T=0 samples (both clear and amber) and store them at -80°C. This is your baseline control.
- Incubation: Place the remaining tubes in a standard cell culture incubator (37°C, 5% CO₂). The clear tubes will simulate standard light exposure conditions, while the amber tubes will serve as a dark control.
- Sample Collection: At each designated time point, remove the corresponding triplicate tubes (clear and amber) and immediately freeze them at -80°C to halt any further degradation.
3. LC-MS/MS Analysis:
- Sample Preparation: Thaw samples and dilute them 1:100 (or as appropriate for your instrument sensitivity) with LC-MS grade water containing 0.1% formic acid.
- Chromatography: Use a reverse-phase C18 column. The hydrophilic nature of MetO and MetSO₂ means they will elute earlier than the parent methionine.
- Example Gradient: 5% to 95% Acetonitrile (with 0.1% formic acid) over 10 minutes.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Define transitions for the labeled parent molecule and its oxidized forms.
Table 1: Example MRM Transitions for L-methionine ¹³C₅ ¹⁵N and its Oxides
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| L-Met-¹³C₅¹⁵N | 156.1 | 62.0 | Loss of carboxyl and side chain fragment |
| MetO-¹³C₅¹⁵N | 172.1 | 78.0 | Loss of carboxyl and sulfoxide fragment |
| MetSO₂-¹³C₅¹⁵N | 188.1 | 94.0 | Loss of carboxyl and sulfone fragment |
| Note: These m/z values are theoretical and must be optimized on your specific instrument. The mass shift for ¹³C₅¹⁵N is +6 Da compared to unlabeled methionine.[15] |
4. Data Analysis:
- Integrate the peak area for each analyte at every time point.
- Calculate the percentage of total methionine present as each form:
- % Met = (Area_Met / (Area_Met + Area_MetO + Area_MetSO₂)) * 100
- % MetO = (Area_MetO / (Area_Met + Area_MetO + Area_MetSO₂)) * 100
- Plot the % Met remaining over time for both light and dark conditions.
Table 2: Example Stability Data Presentation
| Time (hours) | % L-Met-¹³C₅¹⁵N Remaining (Light) | % L-Met-¹³C₅¹⁵N Remaining (Dark) |
| 0 | 100.0 ± 0.1 | 100.0 ± 0.1 |
| 12 | 95.2 ± 1.5 | 99.5 ± 0.3 |
| 24 | 88.6 ± 2.1 | 99.1 ± 0.4 |
| 48 | 75.3 ± 3.5 | 98.4 ± 0.6 |
| 72 | 62.1 ± 4.0 | 97.9 ± 0.5 |
| 96 | 51.5 ± 3.8 | 97.2 ± 0.7 |
| Data are representational and show mean ± standard deviation for triplicate samples. |
Mitigation Strategies and Best Practices
Based on the understanding of the degradation mechanisms, several practical steps can be implemented to preserve the integrity of L-methionine ¹³C₅ ¹⁵N.
-
Minimize Light Exposure: This is the most critical and effective strategy.
-
Prepare and handle media in a biological safety cabinet with the fluorescent light turned off.
-
Use amber or light-blocking bottles for media storage.
-
If using clear flasks for cell culture, consider wrapping the top and sides with aluminum foil.
-
-
Prepare Fresh Media: Avoid long-term storage of complete, methionine-containing media at 4°C. The best practice is to prepare media fresh before each experiment or, at most, once a week.
-
Aliquot and Freeze: Prepare concentrated stock solutions of L-methionine ¹³C₅ ¹⁵N in a stable solvent (e.g., water or dilute HCl), aliquot into single-use volumes, and store at -80°C for up to 6 months.[11][12] This prevents repeated freeze-thaw cycles and minimizes the time the amino acid spends in the liquid state.
-
Consider Antioxidants: For particularly sensitive applications, the addition of antioxidants to the media could be considered. However, this must be approached with caution, as antioxidants can have unintended effects on cell physiology. High concentrations of unlabeled L-methionine (>20 mM) have been shown to act as a potent antioxidant, protecting therapeutic proteins from oxidation.[16] While not directly applicable for labeling experiments, this highlights the protective capacity of methionine itself.
Conclusion
The chemical stability of L-methionine ¹³C₅ ¹⁵N in cell culture media is a non-trivial factor that can significantly impact the accuracy of SILAC and other metabolic labeling experiments. The primary degradation pathway, oxidation to methionine sulfoxide, is potently accelerated by light exposure through the action of photosensitizers like riboflavin, a common component of cell culture media.
By understanding the underlying chemical mechanisms, researchers can implement robust handling and storage protocols to minimize this artifact. Verifying stability with a quantitative LC-MS/MS-based assay is a crucial quality control step for any laboratory relying on this technology. Adherence to best practices—most notably the stringent avoidance of light, preparation of fresh media, and proper stock solution storage—will ensure that the isotopic label accurately reflects the biological system under study, leading to more reliable and reproducible scientific outcomes.
References
-
Glaser, C.B., et al. (1996). The oxidation of methionine presumably affects protein structure and stability by reducing side chain hydrophobicity. Pharmaceutical Research, 13, 762-769. Available at: [Link]
-
Levine, R.L., et al. (2000). Oxidation of methionine in proteins: roles in antioxidant defense and cellular regulation. IUBMB Life, 50(4-5), 301-307. Available at: [Link]
-
ResearchGate Discussion. (2019). How long is L-methionine stable in a solution? Available at: [Link]
-
Pangoo. (2024). Shelf Life and Storage Requirements for Amino Acids: A Guide. Available at: [Link]
-
Dai, J., et al. (2025). High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. International Journal of Pharmaceutics: X, 100385. Available at: [Link]
-
Rácz, B., et al. (2002). Regulation of cell function by methionine oxidation and reduction. The Journal of Physiology, 540(3), 695-701. Available at: [Link]
- Google Patents. (2020). Method for reducing methionine oxidation in recombinant proteins. WO2020229584A1.
-
Liu, M., et al. (2020). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of the American Society for Mass Spectrometry, 31(10), 2098-2107. Available at: [Link]
-
Xu, J., et al. (2024). Functional Characterization and Metabolic Engineering of Key Genes in L-Cysteine Biosynthesis in Bacillus licheniformis. Catalysts, 14(3), 180. Available at: [Link]
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Moskovitz, J. (2005). Methionine Oxidation and Reduction in Proteins. Vitamins and Hormones, 72, 115-127. Available at: [Link]
-
Fiedler, T., et al. (2016). Analytical methods used for determination of L-methionine in fermentation broth. Amino Acids, 48(9), 2079-2090. Available at: [Link]
-
Laguzzi, F., et al. (2020). Investigating the Role of Antioxidant Compounds in Riboflavin-Mediated Photo-Oxidation of Methionine: A 1H-NMR Approach. Molecules, 25(23), 5727. Available at: [Link]
-
Blagoev, B., et al. (2009). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods in Molecular Biology, 527, 235-249. Available at: [Link]
-
Yang, R., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry, 85(23), 11525–11531. Available at: [Link]
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Pethő, Z., et al. (2019). Oxidation of methionine residues activates the high-threshold heat-sensitive ion channel TRPV2. Proceedings of the National Academy of Sciences, 116(48), 24333-24342. Available at: [Link]
-
Sahu, H., & Panda, S.R. (2024). OXIDATION OF L-CYSTEINE AND DL-METHIONINE: A COMPARATIVE KINETIC APPROACH. World Journal of Pharmaceutical Science and Research, 5(1). Available at: [Link]
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Choe, E., et al. (2005). Mechanism of Riboflavin Destruction under Light. The Ohio State University Knowledge Bank. Available at: [Link]
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Liu, H., et al. (2018). Method for quantifying oxidized methionines and application to HIV-1 Env. Journal of Mass Spectrometry, 53(10), 1011-1018. Available at: [Link]
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Ahmad, I., et al. (2014). Photo, thermal and chemical degradation of riboflavin. TrAC Trends in Analytical Chemistry, 59, 18-28. Available at: [Link]
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ResearchGate Discussion. (2022). How to select a suitable isotope to label certain amino acid in a signature peptide for proteomics using LC-MS? Available at: [Link]
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Fracassetti, D., et al. (2021). Light-induced reactions of methionine and riboflavin in model wine: Effects of hydrolysable tannins and sulfur dioxide. Food Chemistry, 339, 127855. Available at: [Link]
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Whitelegge, J.P. (2009). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert Review of Proteomics, 6(Suppl 1), 17-23. Available at: [Link]
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Bieske, E.J., et al. (2022). Photodegradation of Riboflavin under Alkaline Conditions: What Can Gas-Phase Photolysis Tell Us about What Happens in Solution? International Journal of Molecular Sciences, 23(19), 11849. Available at: [Link]
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An In-Depth Technical Guide to SILAC Labeling Using L-Methionine (¹³C₅, ¹⁵N₁)
For researchers, scientists, and drug development professionals venturing into the precise world of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) offers a powerful and elegant in vivo method for the accurate quantification of protein abundance. This guide provides a comprehensive technical overview of SILAC, with a specialized focus on the application of L-methionine (¹³C₅, ¹⁵N₁), a less common but strategically important choice for specific research questions.
The Foundational Principle of SILAC: In Vivo Isotopic Encoding
At its core, SILAC is a metabolic labeling strategy that distinguishes between protein populations from different experimental conditions by mass.[1] This is achieved by growing two or more cell populations in culture media that are identical in every way except for the isotopic composition of a specific amino acid.[2][3][4] One population is cultured in "light" medium containing the natural, most abundant isotopes of the amino acid (e.g., ¹²C and ¹⁴N), while the other is cultured in "heavy" medium containing a non-radioactive, stable isotope-labeled version of the same amino acid (e.g., ¹³C and ¹⁵N).[2][3][4]
Over the course of several cell divisions, the "heavy" amino acid is incorporated into all newly synthesized proteins.[5] The result is two distinct proteomes that are chemically identical but differ in mass. When the cell populations are combined, the relative abundance of a specific protein between the two conditions can be accurately determined by comparing the signal intensities of its corresponding "light" and "heavy" peptide pairs in a mass spectrometer.[1][6]
Strategic Selection of L-Methionine for SILAC Labeling
While the combination of labeled arginine (Arg) and lysine (Lys) is the most prevalent choice for SILAC due to the specificity of trypsin, which cleaves at the C-terminus of these residues, ensuring that most tryptic peptides are labeled, L-methionine offers unique advantages in specific contexts.[2][7]
Advantages of Methionine-Based SILAC:
-
Essential Amino Acid: Methionine is an essential amino acid for mammalian cells, meaning they cannot synthesize it de novo and must acquire it from the culture medium.[2] This ensures efficient and complete incorporation of the labeled methionine.
-
Probing Protein Methylation: Methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl group donor in cells.[8] Using heavy-labeled methionine ("heavy methyl SILAC") allows for the direct labeling and quantification of protein methylation, a critical post-translational modification (PTM) involved in numerous cellular processes.[8]
-
Reduced Metabolic Conversion Complexity: While arginine can be metabolically converted to proline, potentially complicating data analysis, methionine's metabolic pathways are different, which can simplify the interpretation of results in some experimental systems.[2][6]
Considerations and Potential Challenges:
-
Lower Abundance: Methionine is one of the least abundant amino acids in proteins.[9] This can result in fewer quantifiable methionine-containing peptides per protein, potentially impacting proteome coverage compared to Arg/Lys SILAC.
-
Methionine Oxidation: The sulfur-containing side chain of methionine is susceptible to oxidation during sample preparation, which can complicate data analysis.[7][10] Careful handling and the inclusion of antioxidants are crucial.
-
Protein Start Codon: As methionine is the initiating amino acid in protein synthesis, its turnover dynamics can be influenced by N-terminal processing.
| Feature | L-Arginine & L-Lysine SILAC | L-Methionine SILAC |
| Proteome Coverage | High, as trypsin cleaves after Arg and Lys, generating many labeled peptides. | Potentially lower due to the lower natural abundance of methionine in proteins.[9] |
| Post-Translational Modification Studies | General protein expression, phosphorylation, ubiquitination. | Excellent for studying protein methylation ("heavy methyl SILAC").[8] |
| Metabolic Conversion | Arginine can be converted to proline, requiring potential corrections in data analysis.[2][6] | Less complex metabolic conversion pathways to other amino acids. |
| Enzyme Specificity | Ideal for trypsin digestion. | Compatible with trypsin and other proteases, but labeling is independent of the cleavage site. |
| Potential for Oxidation | Less prone to oxidation. | Methionine side chain is susceptible to oxidation.[7][10] |
The SILAC Workflow Using L-Methionine (¹³C₅, ¹⁵N₁)
The successful implementation of a methionine-based SILAC experiment hinges on a meticulously executed workflow, which can be broadly divided into two key phases: the adaptation phase and the experimental phase.
Phase 1: The Adaptation (Labeling) Phase
The primary objective of this phase is to achieve complete (>95%) incorporation of the heavy L-methionine (¹³C₅, ¹⁵N₁) into the proteome of the "heavy" cell population.
Diagram: The SILAC Adaptation Phase
Caption: Workflow for the adaptation phase of a SILAC experiment.
Detailed Protocol: Adaptation Phase
-
Prepare SILAC Media:
-
Use a basal medium that lacks L-methionine (e.g., DMEM for SILAC).
-
Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.[2]
-
For "light" medium, add natural L-methionine to the standard concentration.
-
For "heavy" medium, add L-methionine (¹³C₅, ¹⁵N₁) to a molar equivalent concentration of the light version.
-
-
Cell Culture:
-
Initiate two separate cultures of your chosen cell line.
-
Culture one in the "light" medium and the other in the "heavy" medium.
-
Maintain the cells for a minimum of five to seven cell doublings to ensure near-complete incorporation of the labeled amino acid.[5]
-
-
Verify Labeling Efficiency:
-
After the adaptation period, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, digest them with trypsin, and analyze the peptides by mass spectrometry.
-
Confirm that the incorporation of heavy methionine is greater than 95%. If not, continue passaging the cells in the heavy medium.
-
Phase 2: The Experimental Phase
Once complete labeling is confirmed, the experimental phase involves applying the specific treatments and preparing the samples for mass spectrometry analysis.
Diagram: The SILAC Experimental Phase
Caption: Workflow for the experimental phase of a SILAC experiment.
Detailed Protocol: Experimental Phase & Sample Preparation
-
Apply Experimental Conditions:
-
Treat the "light" and "heavy" cell populations according to your experimental design (e.g., drug treatment vs. vehicle control). For instance, a study on the effect of the proteasome inhibitor bortezomib used a pulse SILAC approach to measure protein turnover rates.[11]
-
-
Harvest and Combine Cells:
-
Harvest the cells from both populations.
-
Perform an accurate cell count or protein quantification.
-
Combine the "light" and "heavy" cell populations in a 1:1 ratio. This early mixing is a key advantage of SILAC, as it minimizes experimental variability from downstream sample processing.[12]
-
-
Protein Extraction and Digestion:
-
Lyse the combined cell pellet to extract the proteins.
-
Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Peptide Cleanup and Fractionation (Optional):
-
Clean up the peptide mixture using a solid-phase extraction (SPE) method to remove salts and detergents.
-
For complex proteomes, you may choose to fractionate the peptides (e.g., by high-pH reversed-phase chromatography) to increase the number of identified proteins.
-
Mass Spectrometry and Data Analysis
The final stage of the SILAC workflow involves the analysis of the prepared peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and subsequent data processing to identify and quantify the proteins.
LC-MS/MS Analysis
The peptide mixture is separated by liquid chromatography and ionized before entering the mass spectrometer. The instrument will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated heavy methionine.
-
Mass Shift of L-Methionine (¹³C₅, ¹⁵N₁): The incorporation of L-methionine with five ¹³C atoms and one ¹⁵N atom results in a specific mass increase compared to the light version. This precise mass difference is used by the analysis software to identify the peptide pairs.
Data Analysis Pipeline
Specialized software is required to process the raw mass spectrometry data. MaxQuant is a popular open-source platform for SILAC data analysis.
Key Data Analysis Steps:
-
Peptide Identification: The software searches the acquired tandem mass spectra against a protein sequence database to identify the peptides.
-
SILAC Pair Detection: The software identifies peptide pairs with the specific mass difference corresponding to the heavy and light methionine.
-
Quantification: The ratio of the signal intensities of the heavy and light peptides is calculated for each identified pair.
-
Protein Ratio Calculation: The peptide ratios are then used to calculate the overall abundance ratio for each protein.
-
Statistical Analysis: Appropriate statistical tests are applied to determine the significance of the observed changes in protein abundance.
Software Configuration for L-Methionine (¹³C₅, ¹⁵N₁) SILAC:
-
In your data analysis software (e.g., MaxQuant), you will need to specify the heavy label.
-
Define a new modification for methionine with the exact mass shift corresponding to the replacement of five ¹²C atoms with ¹³C and one ¹⁴N atom with ¹⁵N.
-
Set methionine oxidation as a variable modification to account for this potential chemical change.[10]
Applications in Drug Development and Beyond
Methionine-based SILAC is a valuable tool for various applications in drug discovery and fundamental research:
-
Target Deconvolution: By comparing the proteomes of cells treated with a drug versus a control, researchers can identify proteins whose expression levels are significantly altered, providing clues about the drug's mechanism of action and potential off-target effects.
-
Biomarker Discovery: SILAC can be used to identify proteins that are differentially expressed in diseased versus healthy cells, which may serve as biomarkers for diagnosis or prognosis.
-
Studying Post-Translational Modifications: As mentioned, "heavy methyl SILAC" is a powerful technique for investigating the role of protein methylation in cellular signaling and disease.[8]
-
Protein Turnover Studies: Pulse SILAC experiments, where the heavy label is introduced for a defined period, can be used to measure the rates of protein synthesis and degradation.[11]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Labeling (<95%) | Insufficient number of cell doublings. Presence of unlabeled amino acids in the medium (e.g., from non-dialyzed serum). | Increase the duration of the adaptation phase to allow for more cell divisions.[10] Ensure the use of high-quality dialyzed serum and SILAC-grade media.[2][10] |
| Low Number of Quantified Proteins | The inherent low abundance of methionine in the proteome. Inefficient protein extraction or digestion. | Consider combining methionine labeling with arginine or lysine labeling for broader coverage. Optimize protein extraction and digestion protocols. |
| High Variability in Peptide Ratios for the Same Protein | Co-elution of contaminating peptides. Poor signal-to-noise in the mass spectrometer. | Improve chromatographic separation. Ensure the mass spectrometer is properly calibrated and maintained. |
| Arginine to Proline Conversion | A known metabolic pathway that can occur in some cell lines. | This is primarily an issue with arginine-based SILAC. If combining methionine with arginine labeling, this may need to be addressed in the data analysis.[2][6] |
| Methionine Oxidation | Exposure to oxidizing agents during sample preparation. | Work quickly and at low temperatures. Consider adding antioxidants to your buffers. Account for methionine oxidation as a variable modification in your data analysis software.[7] |
Conclusion
SILAC labeling with L-methionine (¹³C₅, ¹⁵N₁) provides a robust and precise method for quantitative proteomics, offering unique advantages for studying specific biological questions, particularly those involving protein methylation. While it requires careful planning and execution, the high-quality quantitative data it generates can provide invaluable insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions. By understanding the principles, mastering the workflow, and being aware of the potential challenges, researchers can effectively leverage this powerful technique to advance their scientific discoveries.
References
- Zhang, J., Deinhardt, K., & Neubert, T. A. (2015). Quantitative Comparison of Proteomes Using SILAC. Current protocols in molecular biology, 110, 10.27.1–10.27.14.
- Guo, H., & Gu, X. (2014). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods in molecular biology (Clifton, N.J.), 1156, 29–42.
-
Srivastava, S. (2013, June 5). Mod-24 Lec-24 Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC) [Video]. YouTube. [Link]
- West, K. A., & Fitzgerald, M. C. (2013). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-Based Strategy for Proteome-Wide Thermodynamic Analysis of Protein-Ligand Binding Interactions. Molecular & cellular proteomics : MCP, 12(9), 2634–2645.
-
Alfa Chemistry. (n.d.). A Practical Formulation Guide for SILAC Technology. Retrieved from [Link]
-
Webb, K. J., Lipson, R. S., Al-Mugotir, M. H., & Meier, J. L. (2016). Isomethionine methyl-SILAC (iMethyl-SILAC) strategy. (a) Methionine is... [Diagram]. ResearchGate. [Link]
- Searle, B. C., Pino, L. K., Egertson, J. D., & MacCoss, M. J. (2020).
-
Animated biology With arpan. (2022, December 1). SILAC | Stable isotope labeling by amino acids in cell culture | applications of SILAC | Limitations [Video]. YouTube. [Link]
-
Lale, R., & Brown, A. (2016). Quantitative Proteomic Analysis in Candida albicans using SILAC-based Mass Spectrometry. White Rose Research Online. [Link]
Sources
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-Based Strategy for Proteome-Wide Thermodynamic Analysis of Protein-Ligand Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. isotope.com [isotope.com]
Methodological & Application
NMR pulse sequences for detecting 13C5 15N labeled methionine side chains
High-Resolution Probing of Methionine Side Chains: NMR Strategies for -Labeled Proteins
Executive Summary
Methionine (Met) residues often act as critical hydrophobic anchors in protein-protein interfaces and drug-binding pockets. However, their structural characterization is frequently hindered by the flexibility of the side chain and the isolation of the
The Scientific Rationale
Why Methionine?
Standard methyl labeling often focuses solely on the terminal methyl group. However, using fully labeled
-
Backbone Connectivity: The
label allows for direct correlation with the backbone amide, facilitating assignment verification. -
Full Side-Chain Dynamics: Access to
, and allows for the measurement of carbon-carbon couplings and relaxation rates, providing a complete picture of side-chain rotameric states ( angles) alongside the methyl rotation.
The "Sulfur Barrier" Challenge
A critical mechanistic understanding is required for assignment. In Methionine, the sulfur atom is located between the
-
The Problem: The sulfur atom blocks scalar coupling (
Hz). Therefore, standard through-bond correlation experiments (TOCSY, HCCH-TOCSY) cannot transfer magnetization from the methyl group to the backbone. -
The Solution: Assignment must bridge this gap using through-space dipolar couplings (NOEs).
Experimental Workflow
The following diagram outlines the critical path from sample preparation to data analysis, highlighting the divergence between detection and assignment strategies.
Caption: Workflow for
Detailed Protocols
Isotope Labeling Protocol
This protocol relies on metabolic suppression. By adding an excess of labeled Methionine, you feedback-inhibit the bacterial biosynthetic pathway, forcing the uptake of the exogenous isotope.
-
Culture: Grow E. coli (BL21 or auxotrophic strains) in M9 minimal media containing
-Glucose and -Ammonium Chloride (unless uniform backbone labeling is also desired). -
Growth: Incubate at 37°C until
. -
Inhibition Step: Add
L-Methionine (Cambridge Isotope Labs) to a final concentration of 50–100 mg/L .-
Expert Tip: Wait 15–30 minutes before induction to allow the labeled amino acid to clear the cellular pool of unlabeled metabolites.
-
-
Induction: Induce with IPTG (typically 1 mM) and proceed with expression (often at lower temperatures, e.g., 18–25°C, to improve folding).
Detection: The Methyl-TROSY (HMQC)
For Methionine methyls, the
-
Mechanism: In the HMQC experiment, the intra-methyl dipolar interactions partially cancel due to the interference between different relaxation pathways (TROSY effect), significantly sharpening the lines for high-molecular-weight proteins.[1]
-
Pulse Sequence: hmqcetgp3d (Bruker standard) or equivalent.
-
Optimization: The delay for evolution of
coupling should be set to . For methyls, Hz, so the delay ms.
Assignment: Bridging the Sulfur
Since you cannot "walk" through the sulfur atom with scalar couplings, you must use NOESY to jump from the
Recommended Pulse Sequence: 3D
Assignment Logic Diagram:
Caption: The "Sulfur Barrier" (Red Dashed) prevents J-coupling transfer. Assignment relies on NOE transfers (Green) from Methyl H
Data Acquisition Parameters
Use the following parameters as a starting point for a 600–800 MHz spectrometer.
| Parameter | 3D NOESY-HMQC (Assignment) | Notes | |
| Spectral Width (F2 - | 14–16 ppm | 14–16 ppm | Center on water (4.7 ppm). |
| Spectral Width (F1 - | 20 ppm | 20 ppm | Center at 17 ppm (Met region). |
| Points (TD) | 2048 (F2) x 128-256 (F1) | 2048 (F3) x 64 (F2) x 128 (F1) | High resolution in indirect dim is key. |
| Mixing Time | N/A | 120 – 200 ms | Longer mix for Met-to-Backbone NOEs. |
| Recycle Delay | 1.0 s | 1.0 – 1.5 s | Short delay allowed (SOFAST methods preferred). |
| Scans (NS) | 16 – 32 | 8 – 16 | Signal averaging depends on concentration. |
Validation & Quality Control
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), every experiment must be self-validating.
-
Chemical Shift Verification: Methionine
-methyls have a distinct chemical shift range ( ppm; ppm). Signals falling outside this box are likely contaminants or misfolded species. -
Linearity Check: If performing titration (drug binding), the movement of the peak should be linear with respect to ligand concentration if the exchange is fast on the NMR timescale.
-
NOE Validation: In the 3D NOESY, you should observe intra-residue NOEs to the
-protons. If you only see NOEs to the backbone amide without intermediate side-chain NOEs, verify the assignment against the crystal structure (if available) to ensure the distance is Å.
References
-
Tugarinov, V., & Kay, L. E. (2004). An isotope labeling strategy for methyl TROSY spectroscopy.[1][2] Journal of Biomolecular NMR, 28(2), 165–172.[1][2]
-
Cambridge Isotope Labor
, 99%; , 99%) Product Page.[3] Stable Isotope Standards for Biomolecular NMR. -
Tugarinov, V., Hwang, P. M., & Kay, L. E. (2004). Nuclear magnetic resonance spectroscopy of high-molecular-weight proteins.[1][2] Annual Review of Biochemistry, 73, 107-146.
-
NESG Wiki. Met methyl assignment with NOESY. Northeast Structural Genomics Consortium.
-
Tugarinov, V., & Kay, L. E. (2003). Ile, Leu, and Val methyl assignments of the 723-residue malate synthase G using a new methyl-TROSY-based 4D NMR experiment. Journal of the American Chemical Society, 125(45), 13868-13878.
calculating incorporation rates of L-methionine 13C5 15N in protein turnover
Application Note: Dynamic SILAC Analysis
Quantifying Protein Turnover Using L-Methionine (
Executive Summary
This application note details the methodology for determining protein fractional synthesis rates (FSR) and degradation rates (
Key Advantages:
-
Traceability: The +6.0138 Da mass shift provides a clean spectral distinction from endogenous methionine.[1]
-
Kinetic Resolution: Enables the calculation of half-lives (
) for individual proteins rather than just static abundance.[1]
Experimental Design & Logic
The Kinetic Model
Protein turnover is a balance between synthesis (
-
Precursor Pool (
): The intracellular free amino acid pool.[1] In cell culture, we assume rapid equilibration; thus, shortly after media exchange.[1] -
incorporation: The "Heavy" peak increases over time.[1]
-
Decay: The "Light" peak decreases over time.[1]
Why L-Methionine ( )?
While Lysine and Arginine are standard for tryptic digests, Methionine is selected here for specific utility:
-
Metabolic Tracing: Methionine is the start codon (N-term) for all proteins, though often cleaved.[1]
-
Sulfur Metabolism: Useful for linking protein turnover to sulfur availability.[1]
-
Cost/Complexity: Single amino acid labeling simplifies media preparation compared to dual Lys/Arg labeling.[1]
Expert Insight: Limitation Alert. Trypsin cleaves at Lys/Arg.[1] Methionine is located internally or at the N-terminus.[1] Only peptides containing Methionine will carry the label.[1] This results in lower proteome coverage compared to Lys/Arg SILAC.[1] Ensure your target proteins have Met-containing tryptic peptides using in silico digestion (e.g., Protein Prospector) before starting.[1]
Detailed Protocol
Materials
-
Label: L-Methionine (
), >99% isotopic purity.[1] -
Media: SILAC-grade DMEM or RPMI (deficient in Met, Lys, Arg).[1]
-
FBS: Dialyzed Fetal Bovine Serum (10 kDa MWCO) is mandatory to prevent contamination from light Methionine.[1]
-
Light Supplement: Natural L-Lysine and L-Arginine (to prevent auxotrophic stress).[1]
Cell Culture & Pulse Labeling
-
Adaptation: Culture cells in "Light" SILAC media (containing natural Met, Lys, Arg) + 10% Dialyzed FBS for 2 passages to adapt them to the dialyzed serum conditions.[1]
-
Seeding: Plate cells to reach 60-70% confluency at the start of the experiment (
). -
The Pulse (Media Switch):
-
Time Course: Harvest cells at defined intervals.
Sample Preparation (Lysis & Digestion)
-
Lysis: Lyse cells in 8M Urea or SDS-based buffer.
-
Quantification: BCA assay to normalize protein input (e.g., 50 µg per time point).
-
Reduction/Alkylation: DTT (5 mM) followed by Iodoacetamide (15 mM).
-
Digestion: Trypsin (1:50 enzyme:protein ratio) overnight at 37°C.
-
Expert Tip: Do not use CNBr (Cyanogen Bromide) for cleavage, as it cleaves at Methionine, potentially destroying the label context or complicating the mass shift analysis.[1]
-
-
Desalting: C18 StageTips or SPE columns.
LC-MS/MS Parameters
-
Instrument: Orbitrap or high-resolution Q-TOF.[1]
-
Resolution: Minimum 60,000 at 200 m/z. High resolution is required to resolve the neutron binding energy defects and overlapping isotopomers.[1]
-
Inclusion List: Not typically required unless targeting specific low-abundance proteins.[1]
Data Analysis & Calculations
Identification & Quantification
Use software capable of dynamic SILAC quantification (e.g., MaxQuant, Skyline, or Proteome Discoverer).[1]
-
Modification Setup:
Calculating Fractional Synthesis Rate (FSR)
The fundamental metric is the Relative Isotope Abundance (RIA) of the heavy peak at time
Where:
The Kinetic Equation (First-Order):
Assuming the precursor pool (
However, cells also divide.[1] The observed rate (
Step-by-Step Calculation:
-
Calculate
: Count cells at start and end. [1] -
Fit the Curve: Plot
vs. Time.[1] Fit to the non-linear equation .[1] -
Extract
: [1] -
Calculate Half-Life (
): [1]
Data Summary Table
| Parameter | Formula / Value | Description |
| Label Mass Shift | +6.0138 Da | |
| RIA | Fraction of newly synthesized protein.[1][3][4] | |
| Precursor Enrichment ( | Assumed | Valid for media swap; lower in in vivo D2O studies.[1] |
| Observed Rate ( | Slope of | Combined rate of turnover and dilution.[1] |
| Protein Half-Life | Time required for 50% of the protein pool to be replaced.[1] |
Visualization
Experimental Workflow Diagram
Figure 1: Workflow for Dynamic SILAC Pulse-Labeling. Cells are switched to heavy media, harvested at intervals, and analyzed to track label incorporation.[1][2]
Kinetic Logic Diagram
Figure 2: Kinetic flux of the heavy isotope.[1] The label moves from media to the intracellular pool, then into the protein.[1] Recycling of old (light) amino acids can slightly dilute the precursor pool.[1]
References
-
Schwanhäusser, B., et al. (2011).[1] "Global quantification of mammalian gene expression control." Nature, 473(7347), 337-342.[1] [Link](Foundational paper on calculating protein half-lives using dynamic SILAC).
-
Doherty, M. K., et al. (2005).[1] "Proteome dynamics in complex organisms: using stable isotopes to monitor individual protein turnover rates."[1][2][3][5] Proteomics, 5(2), 522-533.[1] [Link](Discusses the specific logic of turnover calculations).
-
MacCoss, M. J., et al. (2020).[1] "TurnoveR: A Skyline External Tool for Analysis of Protein Turnover in Metabolic Labeling Studies."[1] Journal of Proteome Research. [Link](Software tool for automating the calculation of FSR).[1]
-
Ong, S. E., et al. (2002).[1] "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics, 1(5), 376-386.[1] [Link](The core SILAC methodology).
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. TurnoveR: A Skyline External Tool for Analysis of Protein Turnover in Metabolic Labeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Proteomics Workflow Using Stable Isotope-Labeled Methionine (¹³C₅, ¹⁵N): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling Proteome Dynamics with Heavy Methionine
Quantitative mass spectrometry-based proteomics has become an indispensable tool for understanding the dynamic nature of the proteome in response to various stimuli, disease states, or therapeutic interventions. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and accurate metabolic labeling strategy that enables the relative quantification of thousands of proteins from different cell populations.[1] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is grown in the presence of the natural "light" amino acid.[2]
Traditionally, SILAC experiments have predominantly utilized heavy isotopes of lysine and arginine. However, the use of heavy methionine, specifically L-Methionine-¹³C₅, ¹⁵N, offers unique advantages and applications. Methionine is an essential amino acid, ensuring its uptake and incorporation into newly synthesized proteins.[3] Its relatively low abundance in proteins can simplify mass spectra and, importantly, it serves as a precursor for S-adenosyl methionine (SAM), the universal methyl-group donor, making it an invaluable tool for studying protein methylation and turnover dynamics.[4]
This comprehensive guide provides a detailed workflow for quantitative proteomics using ¹³C₅, ¹⁵N-labeled methionine. We will delve into the principles, provide step-by-step protocols, and offer insights into data analysis and interpretation, empowering researchers to confidently implement this robust technique in their own laboratories.
Principle of Heavy Methionine SILAC
The core principle of SILAC is to create a mass difference between proteins from different experimental conditions.[2] One population of cells is cultured in a medium where natural methionine is replaced by a "heavy" version containing five ¹³C atoms and one ¹⁵N atom. This results in a mass shift of +6 Da for every methionine residue in the proteins of this cell population compared to the "light" population grown with natural methionine.
After a specific number of cell divisions to ensure complete incorporation of the heavy methionine, the cell populations are subjected to their respective experimental conditions (e.g., drug treatment vs. vehicle control).[5] Subsequently, the cell lysates are combined in a 1:1 ratio.[6] This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability that can be introduced during sample processing.[3] The combined protein mixture is then digested, typically with trypsin, and the resulting peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
In the mass spectrometer, peptides containing heavy methionine will appear as distinct isotopic envelopes with a predictable mass shift compared to their light counterparts. The relative abundance of a protein between the two conditions is determined by comparing the signal intensities of the heavy and light peptide pairs.[2]
Key Advantages of Using Heavy Methionine:
-
High Labeling Efficiency: As an essential amino acid, methionine is efficiently incorporated into proteins.[3]
-
Probing Protein Turnover: "Dynamic SILAC" or "pulse-SILAC" experiments, where cells are switched from a light to a heavy medium (or vice versa), are particularly powerful for measuring protein synthesis and degradation rates.[7]
-
Insights into Methylation Dynamics: The heavy methyl group from ¹³C₅, ¹⁵N-methionine can be traced as it is transferred to other molecules, offering a unique window into methylation-dependent cellular processes.[4]
-
Simplified Spectral Analysis: The lower frequency of methionine in proteins compared to lysine or arginine can lead to less complex mass spectra.
Experimental Workflow Overview
The following diagram illustrates the major steps in a quantitative proteomics experiment using heavy methionine SILAC.
Figure 1. A schematic overview of the heavy methionine SILAC workflow.
Detailed Protocols
PART 1: Cell Culture and Metabolic Labeling
Critical Consideration: Complete incorporation of the heavy amino acid is paramount for accurate quantification. This typically requires at least five to six cell doublings.[5] It is essential to verify the labeling efficiency before proceeding with the main experiment.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-methionine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Methionine (light)
-
L-Methionine-¹³C₅, ¹⁵N (heavy)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest
Protocol:
-
Prepare SILAC Media:
-
Light Medium: Reconstitute the methionine-deficient medium according to the manufacturer's instructions. Supplement with light L-methionine to the desired final concentration (e.g., the same concentration as in standard medium).
-
Heavy Medium: Reconstitute the methionine-deficient medium and supplement with heavy L-Methionine-¹³C₅, ¹⁵N to the same final molar concentration as the light medium.[4]
-
To both media, add dFBS to a final concentration of 10% and penicillin-streptomycin to 1%.
-
Sterile-filter the complete media using a 0.22 µm filter.[8]
-
-
Cell Adaptation and Labeling:
-
Culture two separate populations of your cells, one in the "light" medium and the other in the "heavy" medium.
-
Passage the cells for at least five to six doublings to ensure near-complete incorporation of the respective methionine isotopes.[5] Maintain the cells in a logarithmic growth phase.
-
-
Verification of Labeling Efficiency (Crucial Checkpoint):
-
After 5-6 passages, harvest a small aliquot of cells from both the light and heavy populations.
-
Lyse the cells, extract proteins, and perform an in-solution or in-gel tryptic digest (see protocol below).
-
Analyze the digested peptides by LC-MS/MS.
-
In the data analysis, search for methionine-containing peptides and confirm that the heavy-labeled sample shows >97% incorporation of the heavy methionine.
-
PART 2: Protein Extraction and In-Solution Digestion
Expert Insight: In-solution digestion is often preferred for SILAC experiments as it can reduce sample loss and variability compared to in-gel digestion. A key consideration when working with methionine is to minimize artifactual oxidation. This can be achieved by working quickly, keeping samples cold, and avoiding exposure to oxidizing agents. Some researchers recommend adding antioxidants to buffers, though this should be tested for compatibility with downstream analysis.[9]
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile (ACN)
-
C18 desalting spin tips
Protocol:
-
Cell Lysis and Protein Quantification:
-
After experimental treatment, wash the cells with ice-cold PBS and harvest.
-
Lyse the "light" and "heavy" cell pellets separately in lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cell debris.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Mixing and Reduction:
-
Combine equal amounts of protein from the "light" and "heavy" lysates in a fresh microcentrifuge tube.[6]
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes to alkylate cysteine residues.
-
-
Tryptic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants (e.g., urea, if used in lysis buffer).
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.[10]
-
-
Digestion Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using C18 spin tips according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
PART 3: LC-MS/MS Analysis
Technical Note: High-resolution mass spectrometry, particularly with an Orbitrap-based instrument, is highly recommended for SILAC analysis to accurately resolve the isotopic envelopes of the light and heavy peptide pairs.[7]
Typical LC-MS/MS Parameters:
-
Column: A reversed-phase C18 column (e.g., 75 µm ID x 15 cm) is commonly used.
-
Mobile Phases:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in 80% acetonitrile
-
-
Gradient: A shallow gradient over a long run time (e.g., 90-120 minutes) is typical for complex proteome analysis.
-
Mass Spectrometer Settings (Data-Dependent Acquisition - DDA):
-
Full MS Scan (MS1):
-
Resolution: 60,000 - 120,000
-
Scan Range: 350-1500 m/z
-
-
MS/MS Scan (MS2):
-
TopN: Select the top 10-20 most intense precursor ions for fragmentation.
-
Fragmentation: Higher-energy collisional dissociation (HCD).
-
Resolution: 15,000 - 30,000
-
Dynamic Exclusion: Enabled to prevent repeated fragmentation of the same abundant peptides.
-
-
Data Analysis and Interpretation
Specialized software is required to process SILAC data, identify peptides, and calculate the heavy-to-light ratios. MaxQuant is a popular open-source platform for this purpose.[11]
Data Analysis Workflow using MaxQuant:
-
Software Setup:
-
In the "Group-specific parameters," define the SILAC labels. For a 2-plex experiment, specify one light label (Methionine) and one heavy label (Methionine ¹³C₅, ¹⁵N).
-
Set the enzyme to "Trypsin/P" and allow for up to two missed cleavages.
-
Define variable modifications:
-
Methionine oxidation: This is crucial to identify peptides where methionine has been oxidized.
-
N-terminal acetylation: A common protein modification.
-
-
Set the fixed modification to "Carbamidomethyl (C)" for the alkylated cysteines.
-
-
Database Search:
-
The software will search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt) to identify peptides.
-
-
Quantification:
-
MaxQuant will identify the "light" and "heavy" peptide pairs based on their mass difference and co-elution profile.
-
It calculates the ratio of the intensities of the heavy and light forms for each peptide.
-
Protein ratios are then calculated by averaging the ratios of their constituent peptides.
-
Interpreting the Results:
The output will be a list of identified proteins with their corresponding heavy/light (H/L) ratios.
-
H/L ratio ≈ 1: The protein abundance is similar in both the experimental and control conditions.
-
H/L ratio > 1: The protein is upregulated in the experimental ("heavy") condition.
-
H/L ratio < 1: The protein is downregulated in the experimental ("heavy") condition.
Data Presentation:
Quantitative proteomics data is often presented in tables and volcano plots to visualize significant changes in protein expression.
| Protein ID | Gene Name | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | 2.5 | 0.001 | Upregulated |
| P62258 | ACTG1 | 1.1 | 0.85 | Unchanged |
| Q06830 | HSPA5 | 0.4 | 0.005 | Downregulated |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Labeling | Insufficient cell doublings; contamination with light amino acids from serum. | Ensure at least 5-6 cell divisions in SILAC medium. Always use dialyzed FBS. |
| High Methionine Oxidation | Artifactual oxidation during sample preparation. | Work quickly on ice, use fresh buffers, and consider adding antioxidants. In data analysis, include methionine oxidation as a variable modification. |
| Poor Quantification | Inaccurate 1:1 mixing of lysates; low signal intensity. | Perform a precise protein quantification assay before mixing. Optimize LC-MS/MS parameters for sensitivity. |
| Inaccurate Ratios | Metabolic conversion of other amino acids to methionine (rare but possible). | This is less of a concern for methionine than for arginine-to-proline conversion. If suspected, advanced metabolic tracing experiments may be needed. |
Conclusion
The use of heavy methionine (¹³C₅, ¹⁵N) in a SILAC workflow provides a robust and versatile method for quantitative proteomics. It is particularly powerful for studying protein turnover and methylation dynamics. By following the detailed protocols and considering the key technical aspects outlined in this guide, researchers can obtain high-quality, reproducible data to gain deeper insights into the complexities of the cellular proteome. The early-stage mixing of samples in SILAC minimizes experimental error, leading to highly reliable quantitative results that can drive new discoveries in basic research and drug development.
References
-
UT Southwestern Proteomics Core. SILAC Quantitation. [Link]
-
University of Oxford. In-solution protein digestion. [Link]
-
YouTube. How to: Use video for SILAC metabolic labeling using mass spectromety. [Link]
-
Deng, J., Erdjument-Bromage, H., & Neubert, T. A. (2019). Quantitative Comparison of Proteomes Using SILAC. Current protocols in protein science, 95(1), e74. [Link]
-
Zhang, Y., Li, Y., & Garcia, B. A. (2013). Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site-specific histone methylation. In Histone Methylation (pp. 125-139). Humana Press, Totowa, NJ. [Link]
-
West, G. M., Tang, L., & Fitzgerald, M. C. (2012). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-Based Strategy for Proteome-Wide Thermodynamic Analysis of Protein–Ligand Binding Interactions. Analytical chemistry, 84(19), 8396-8403. [Link]
-
Van Hoof, D., Pinkse, M. W., Oostwaard, M. J., Mummery, C. L., Heck, A. J., & Krijgsveld, J. (2007). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics, 6(12), 2096-2104. [Link]
-
Yu, Y., & Tian, R. (2022). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. Journal of Proteome Research, 21(9), 2145-2157. [Link]
-
Shipman, J. T., Go, E. P., & Desaire, H. (2018). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2041-2047. [Link]
-
Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature biotechnology, 26(12), 1367-1372. [Link]
-
Smith, D. L., & Smith, J. B. (2020). Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation. bioRxiv. [Link]
-
Anapharm Bioanalytics. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]
-
ResearchGate. Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation?. [Link]
-
Tyanova, S., Temu, T., & Cox, J. (2016). The MaxQuant computational platform for mass spectrometry-based shotgun proteomics. Nature protocols, 11(12), 2301-2319. [Link]
-
Doherty, M. K., Hammond, D. E., Clague, M. J., Gaskell, S. J., & Beynon, R. J. (2005). Turnover of the human proteome: determination of protein intracellular stability by dynamic SILAC. Journal of proteome research, 4(6), 2058-2064. [Link]
-
Shipman, J. T., Go, E. P., & Desaire, H. (2018). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2041-2047. [Link]
-
Biology Stack Exchange. Peptide oxidation bias during sample preparation for LC-MS/MS. [Link]
-
Addona, T. A., Abbatiello, S. E., Schilling, B., Skates, S. J., Mani, D. R., Bunk, D. M., ... & Carr, S. A. (2009). Multi-site assessment of the precision and reproducibility of multiple reaction monitoring-based measurements of proteins in plasma. Nature biotechnology, 27(7), 633-641. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site -specific histone methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Probing High-Molecular-Weight Systems with Methyl-TROSY NMR using L-Methionine-(¹³C₅, ¹⁵N) Precursors
Abstract
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure, dynamics, and interactions of biological macromolecules at atomic resolution. However, its application to systems exceeding ~30 kDa is hampered by rapid signal decay due to fast transverse relaxation, leading to broad lines and poor spectral quality. Methyl-Transverse Relaxation-Optimized Spectroscopy (methyl-TROSY) has revolutionized the field, pushing the molecular weight frontier to the megadalton range.[1] This application note provides a comprehensive guide to the theory and practice of methyl-TROSY NMR, with a specific focus on the strategic use of L-Methionine-(¹³C₅, ¹⁵N) for introducing sensitive NMR probes into proteins. We present field-proven protocols for isotopic labeling, data acquisition, and processing, designed for researchers, scientists, and drug development professionals aiming to leverage this powerful technique.
Part 1: The Foundational Principle of Methyl-TROSY
The study of large macromolecules by solution NMR is fundamentally challenged by the slow tumbling of the molecule in solution. As the molecular weight increases, the rotational correlation time (τc) lengthens. This slow tumbling leads to extremely efficient transverse (T₂) relaxation, causing rapid decay of the NMR signal and resulting in severe line broadening in the spectrum, often to the point where signals are undetectable.
Methyl-TROSY directly counteracts this phenomenon by exploiting quantum mechanical interference effects between different relaxation mechanisms.[2][3] For a ¹³CH₃ methyl group, the primary relaxation pathways are the ¹H-¹³C dipole-dipole (DD) interaction and the extensive ¹H-¹H DD interactions within the methyl group and with nearby protons.[2]
In the limit of slow molecular tumbling, these dipolar interactions can interfere with each other destructively for specific transitions within the spin system. The methyl-TROSY experiment is ingeniously designed to select only for these slowly relaxing coherences, effectively filtering out the broad, rapidly decaying components of the signal.[3] This results in spectra of large molecules with significantly sharper peaks and enhanced sensitivity, transforming previously intractable systems into viable subjects for detailed NMR analysis.[1][2]
The Heteronuclear Multiple Quantum Coherence (HMQC) pulse sequence is inherently superior to the Heteronuclear Single Quantum Coherence (HSQC) for methyl-TROSY applications. The HMQC experiment maintains coherences in a state that is less susceptible to rapid relaxation, offering a significant sensitivity enhancement for high-molecular-weight systems.[2][4]
Figure 2: Isotopic labeling pathway for incorporating ¹³CH₃-Methionine probes.
Part 3: Detailed Experimental Protocols
This section provides a self-validating, step-by-step methodology for producing a ¹³CH₃-Methionine labeled protein sample for methyl-TROSY analysis.
Protocol 1: Protein Expression and Selective Labeling
This protocol is optimized for E. coli expression systems like BL21(DE3).
-
Prepare M9 Minimal Media in D₂O: Prepare 1L of 1x M9 salts using 99.9% D₂O. Autoclave and allow to cool.
-
Add Sterile Supplements: Before inoculation, supplement the cooled media with the components listed in Table 1. Filter-sterilize all additions. The use of [²H,¹²C]-glucose is crucial to ensure a deuterated background while preventing unwanted ¹³C incorporation from the primary carbon source. [5]3. Adaptation and Main Culture Growth:
-
First, adapt your E. coli strain to D₂O by growing a starter culture in 5-10 mL of the prepared D₂O M9 media overnight at 37°C.
-
Use the adapted starter culture to inoculate the 1L main culture to a starting OD₆₀₀ of ~0.1.
-
Grow the main culture at 37°C with vigorous shaking (220-250 rpm) until the OD₆₀₀ reaches 0.7-0.8.
-
-
Addition of Labeling Precursor:
-
About one hour before inducing protein expression, add the labeled methionine precursor. [4]For methionine labeling, add 100-150 mg of L-Methionine-(¹³C₅, ¹⁵N).
-
Causality: Adding the precursor before induction ensures that the cellular pool of unlabeled methionine is depleted and the machinery for protein synthesis is primed with the labeled amino acid, maximizing incorporation efficiency.
-
-
Induction and Harvest:
-
Cool the culture to a lower temperature (e.g., 20-25°C) for expression of most soluble proteins.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.4 mM).
-
Allow the protein to express for 16-20 hours. [4] * Harvest the cells by centrifugation. The protein can now be purified using standard chromatographic techniques.
-
Table 1: M9 D₂O Minimal Media Recipe (per 1 Liter)
| Component | Final Concentration | Amount | Notes |
| 1x M9 Salts in D₂O | 1x | 1 L | Base medium |
| [²H,¹²C]-Glucose | 0.2% (w/v) | 2 g | Primary carbon source; prevents ¹³C background |
| ¹⁵NH₄Cl | 0.1% (w/v) | 1 g | If ¹⁵N backbone labeling is also desired |
| MgSO₄ | 2 mM | 2 mL of 1M stock | Essential cofactor |
| CaCl₂ | 0.1 mM | 0.1 mL of 1M stock | Essential cofactor |
| Vitamin Mix | 1x | 1 mL | As per manufacturer |
| Trace Metal Mix | 1x | 1 mL | As per manufacturer |
Protocol 2: NMR Data Acquisition
High-field spectrometers (≥600 MHz) are recommended to maximize the TROSY effect.
-
Sample Preparation: Prepare the purified, labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5-7.5) in 99.9% D₂O. A final protein concentration of 100-500 µM is typical.
-
Spectrometer Setup: Tune and match the probe for ¹H and ¹³C frequencies. Lock on the D₂O signal. Optimize shim values for the best possible field homogeneity.
-
Acquire a ¹H-¹³C Methyl-TROSY HMQC Spectrum: Use a standard pulse sequence (e.g., hsqcetf3gpsi on Bruker or equivalent). Key parameters are outlined in Table 2.
-
Parameter Optimization (Self-Validation):
-
Recycle Delay (d1): Set based on the ¹H T₁ relaxation time. For large proteins, T₁ is long, so a delay of 1.0-1.5 seconds is a good starting point.
-
Number of Scans (ns): Adjust to achieve the desired signal-to-noise ratio. Start with 16 or 32 scans and increase as needed.
-
Acquisition Times (aq): Maximize the acquisition time in the direct dimension (¹H) for best resolution. In the indirect dimension (¹³C), the acquisition time is determined by the number of increments and spectral width.
-
Table 2: Typical Acquisition Parameters for a ¹H-¹³C Methyl-TROSY HMQC
| Parameter | Nucleus | Typical Value | Rationale |
| Spectrometer Frequency | ¹H | ≥ 600 MHz | TROSY effect is more pronounced at higher fields. |
| Spectral Width (SW) | ¹H | 12-16 ppm | To cover the full proton chemical shift range. |
| ¹³C | 25-35 ppm | To cover the methyl carbon region (~5-30 ppm). | |
| Carrier Frequency (O1P) | ¹H | ~4.7 ppm | Centered on the water resonance. |
| Carrier Frequency (O2P) | ¹³C | ~18 ppm | Centered in the methyl region. |
| Number of Points (TD) | F2 (¹H) | 2048 | For good digital resolution. |
| F1 (¹³C) | 128-256 | A balance between resolution and experiment time. | |
| Recycle Delay (d1) | - | 1.0 - 1.5 s | Allows for sufficient relaxation of ¹H magnetization. |
| Number of Scans (ns) | - | 16 - 128 | Dependent on sample concentration and desired S/N. |
Protocol 3: Data Processing
-
Fourier Transformation: Use software like TopSpin, NMRPipe, or MestReNova. Apply a window function (e.g., squared sine-bell) to both dimensions to improve signal-to-noise and resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum in both dimensions to ensure pure absorption lineshapes. Apply baseline correction algorithms to remove spectral artifacts.
-
Referencing: Reference the spectrum using the water signal (if residual H₂O is present) or an external standard.
-
Analysis: The resulting 2D spectrum will show correlations for each ¹³CH₃-Methionine group in the protein. The position (chemical shift) of each peak is exquisitely sensitive to its local chemical environment.
Figure 3: Overall experimental workflow from protein expression to final data analysis.
Part 4: Applications in Drug Development and Mechanistic Biology
The ability to obtain high-resolution spectra of large proteins opens up numerous applications:
-
Fragment-Based Drug Discovery: By monitoring the chemical shifts of methionine methyl groups upon the addition of small molecule fragments, one can rapidly screen for binders and map their binding sites. [6][7]A change in a peak's position indicates that the corresponding methionine residue is in or near the binding pocket.
-
Studying Allostery and Conformational Dynamics: Allosteric regulation often involves subtle conformational changes transmitted across large distances in a protein or complex. Methyl-TROSY can detect these changes by monitoring perturbations in methyl chemical shifts at sites distal to the regulatory site, providing insights into the mechanism of communication. [8]* Analysis of Large Complexes: This technique is indispensable for studying multi-protein assemblies, protein-DNA complexes, and membrane proteins embedded in micelles or nanodiscs, systems that were previously beyond the reach of solution NMR. [9][10]
References
-
Sprangers, R. & Kay, L. E. (2007). Quantitative dynamics and binding studies of the 20S proteasome by methyl-TROSY NMR. Nature, 445(7128), 618–622. [Link]
-
Plevin, M. J., et al. (2020). A methyl-TROSY approach for NMR studies of high-molecular-weight DNA with application to the nucleosome core particle. PNAS, 117(23), 12773-12779. [Link]
-
MacDougall, D. A., et al. (2012). 15N and 13C NMR Determination of Methionine Metabolism in Developing Soybean Cotyledons. Plant Physiology, 77(1), 129-135. [Link]
-
Ollerenshaw, J. E., Tugarinov, V., & Kay, L. E. (2003). Methyl TROSY: explanation and experimental verification. Magnetic Resonance in Chemistry, 41(10), 843-852. [Link]
-
Huang, J. (2022). Chapter 12: Methyl-TROSY NMR Spectroscopy in the Investigation of Allosteric Cooperativity in Large Biomolecular Complexes. In NMR Spectroscopy for Probing Functional Dynamics at Biological Interfaces (pp. 303-345). The Royal Society of Chemistry. [Link]
-
Kay, L.E. Lab, University of Toronto. Methyl TROSY: explanation and experimental verification. [Link]
-
Fernández, C., & Wider, G. (2003). TROSY in NMR studies of the structure and function of large biological macromolecules. Current Opinion in Structural Biology, 13(5), 570-580. [Link]
-
Kerfah, R., et al. (2019). Methyl TROSY spectroscopy: A versatile NMR approach to study challenging biological systems. Progress in Nuclear Magnetic Resonance Spectroscopy, 114-115, 111-130. [Link]
-
Tugarinov, V., et al. (2017). A simple methyl-TROSY based pulse scheme offers improved sensitivity in applications to high molecular weight complexes. Journal of Biomolecular NMR, 67(3), 163-169. [Link]
-
McShan, A. (2021, April 23). Methyl Sidechain Probes for Solution NMR of Large Proteins. [Video]. YouTube. [Link]
-
Hajduk, P. J., et al. (2000). NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups. Journal of the American Chemical Society, 122(32), 7898-7904. [Link]
-
Lepre, C. A., Moore, J. M., & Peng, J. W. (2004). Theory and applications of NMR-based screening in drug discovery. Chemical Reviews, 104(8), 3641-3676. [Link]
-
Tugarinov, V., Baber, J. L., & Clore, G. M. (2023). A methyl-TROSY based 13C relaxation dispersion NMR experiment for studies of chemical exchange in proteins. Journal of Biomolecular NMR, 77(3), 83-91. [Link]
-
Gans, P., et al. (2010). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. In High Resolution NMR of Membrane Proteins (pp. 141-153). Humana Press. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 3. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Methyl labeling and TROSY NMR spectroscopy of proteins expressed in the eukaryote Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A methyl-TROSY approach for NMR studies of high-molecular-weight DNA with application to the nucleosome core particle - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting L-Methionine 13C5 15N Incorporation in SILAC
Executive Summary & Core Directive
To the Researcher: Achieving >95% incorporation of L-Methionine 13C5 15N is biologically more complex than standard Lysine/Arginine SILAC. Unlike Lys/Arg, which are strictly essential in human cell culture, Methionine sits at the intersection of the One-Carbon Metabolism and the Methionine Salvage Pathway .
If your incorporation is stalling (e.g., stuck at 80-85%) despite following standard protocols, the issue is rarely "bad media." It is almost always a biological "leak" where the cell is synthesizing its own (Light) Methionine from precursors, or an analytical artifact masking the true incorporation.
This guide moves beyond basic protocol steps to address the metabolic flux and mass spectrometry artifacts that specifically plague Methionine SILAC.
Diagnostic Workflow
Before altering your culture conditions, use this decision tree to isolate the root cause.
Figure 1: Diagnostic logic flow for isolating incomplete Methionine incorporation. Blue nodes indicate procedural checks; Yellow nodes indicate biological/analytical complexities.
The Biological Barrier: The "Leak" in the System
The most common reason for incomplete incorporation in Met-SILAC is Metabolic Recycling . Even in "Methionine-free" media, cells can regenerate Light Methionine if specific precursors are present.
The Methionine Salvage Pathway (MTA Cycle)
Many cancer cell lines (e.g., HeLa, MCF-7) have an active Methionine Salvage Pathway. They convert 5'-methylthioadenosine (MTA) —a byproduct of polyamine synthesis—back into Methionine.
-
The Problem: This recycled Methionine is "Light" (unlabeled) because the carbon backbone comes from the ribose of MTA, not your provided Heavy Methionine.
-
The Result: Dilution of your Heavy pool. Incorporation plateaus at ~80-90% regardless of passage number.
Figure 2: The Methionine Salvage Pathway.[1] Note how the 'Red' pathway generates Light Methionine endogenously, competing with the 'Green' Heavy Methionine provided in the media.
Solution Strategy
-
Increase Heavy Met Concentration: Double the standard concentration (e.g., from 30 mg/L to 60 mg/L) to outcompete the salvaged light methionine.
-
Verify Cell Line Auxotrophy: Check if your specific cell line is "Methionine Dependent." Some lines (e.g., MDA-MB-468) are strictly auxotrophic and label efficiently. Others are not.
The Analytical Barrier: Methionine Oxidation
Methionine is the most easily oxidized amino acid. This creates a "Phantom Incomplete Incorporation" effect in Mass Spectrometry data.
The Artifact
-
Heavy Met (Intact): Mass = M + 5 (13C) + 1 (15N) = +6 Da.
-
Heavy Met (Oxidized): Mass = +6 Da + 16 Da (Oxygen) = +22 Da shift.
-
Light Met (Oxidized): Mass = +16 Da shift.
The Trap: If your search engine (MaxQuant/Proteome Discoverer) is not set to look for Oxidized Heavy Methionine, it may discard those peptides. If the Heavy version oxidizes faster (rare) or if you only quantify the non-oxidized peaks, and the Light pool happens to be less oxidized (due to sample handling), the ratio calculation
Corrective Action:
-
Ensure Oxidation (M) is set as a Variable Modification .[2]
-
Manually inspect the spectra of a "Light" peptide. If you see a peak at +16 Da, you have significant oxidation.
Reagent & Protocol Optimization
The Dialyzed FBS Trap
Standard FBS contains high levels of Light Methionine. Dialysis removes molecules <10 kDa (including amino acids).
-
Critical Check: Use 10,000 MWCO (Molecular Weight Cut-Off) dialyzed FBS.
-
Warning: Some "Charcoal Stripped" serums are NOT fully dialyzed for amino acids. Verify the Certificate of Analysis.
Recommended Incorporation Protocol
Do not rely on "days in culture." Rely on doublings .
| Step | Action | Technical Rationale |
| 1 | Seed Cells | Seed at low density (10-15%) in Light media first to let them attach. |
| 2 | Wash | Wash 2x with PBS to remove Light media. |
| 3 | Switch | Add SILAC Media (Heavy Met + Dialyzed FBS). This is Doubling 0 . |
| 4 | Passage 1 | When 80% confluent, split 1:8. (Doublings achieved: ~3). |
| 5 | Passage 2 | When 80% confluent, split 1:8. (Doublings achieved: ~6). |
| 6 | Harvest | Harvest at 70-80% confluence. Do not overgrow. |
Why 1:8 splits?
Mathematical dilution is your friend.
-
After 5 doublings:
Light remaining. -
After 6 doublings:
Light remaining (Target achieved).
Frequently Asked Questions (FAQs)
Q: My incorporation is stuck at 92%. Is this usable? A: Yes. For most differential expression experiments, >90% is acceptable if you apply a correction factor . In MaxQuant, you can input the impurity/incorporation percentage, and the algorithm will adjust the ratios. However, for pulse-chase or turnover studies, you need >98%.
Q: Can I use Arginine/Lysine SILAC media for Methionine labeling? A: No. Standard SILAC kits often contain "Light" Methionine in the base powder. You must use "Drop-out" media (D-Met) specifically formulated without Methionine, then add your Heavy Met.
Q: The cells stop growing in Dialyzed FBS. What now? A: Dialysis removes growth factors and hormones.
-
Add Insulin-Transferrin-Selenium (ITS) supplement.
-
Mix 10% Dialyzed FBS with 1% standard FBS (Warning: This introduces Light Met, so you must increase the Heavy Met concentration to 100 mg/L to "swamp" the signal).
Q: Why do I see N-terminal peptides with no label? A: Methionine Excision. The enzyme Methionine Aminopeptidase (MAP) often cleaves the N-terminal Methionine during translation. If your peptide is the N-terminus and the Met is gone, you are looking at the next amino acid. If that amino acid isn't labeled, the peptide appears "Light."[2] Ensure you are looking at internal Methionine peptides for incorporation validation.
References
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics.
-
Geiger, T., et al. (2011). Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics. Nature Protocols.
- Cavanaugh, J. A., et al. (2014). Methionine metabolism and the "Methionine Cycle" in cancer cells. Journal of Biological Chemistry.
-
Thermo Fisher Scientific. SILAC Metabolic Labeling Systems User Guide.
-
Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology. (Regarding variable modifications and oxidation).[2][3][4][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
minimizing arginine to proline conversion when using L-methionine 13C5 15N
The following Technical Support Guide addresses the critical issue of Arginine-to-Proline conversion specifically within the context of L-Methionine 13C5 15N labeling experiments.
Topic: Optimization of L-Methionine 13C5 15N Labeling Workflows
Doc ID: TS-MET-SILAC-001 Last Updated: 2025-06-15
Executive Summary & Core Directive
The Critical Issue: In quantitative proteomics using L-Methionine 13C5 15N (Mass shift +6.0138 Da ), the metabolic conversion of heavy Arginine (specifically 13C6 15N4 L-Arginine ) into heavy Proline results in a Proline isotopologue with a mass shift of +6.0138 Da (13C5 15N1).
This creates a direct isobaric interference. A peptide containing a converted Proline residue will mimic the mass shift of a Methionine-labeled peptide, leading to false positive identification of Methionine-containing peptides and skewed quantification ratios.
The Solution: You must metabolically block the de novo synthesis of Proline from Arginine by supplementing the cell culture medium with excess unlabeled (Light) L-Proline .
Standard Protocol Recommendation
| Component | Concentration | Purpose |
| L-Proline (Light) | 200 mg/L (1.74 mM) | Feedback inhibition of P5C/Ornithine pathway. |
| L-Arginine (Heavy) | Standard (e.g., 28-84 mg/L) | Maintain cell viability; avoid low concentrations that trigger synthesis. |
| L-Methionine (Heavy) | Standard (e.g., 30 mg/L) | Your primary tracer. |
Technical Deep Dive: The Mechanism of Interference
To understand why this conversion is fatal for L-Methionine 13C5 15N experiments, we must look at the atomic fate of the heavy isotopes.
The Metabolic Pathway (Arg Orn Pro)
Cells cultured in arginine-deficient media (standard SILAC conditions) often upregulate the conversion of Arginine to Proline via the Ornithine intermediate to satisfy growth requirements.
-
Input: L-Arginine [13C6, 15N4] (Mass shift: +10 Da).
-
Step 1 (Arginase): Arginine is hydrolyzed to Ornithine and Urea.
-
Urea takes 1 Carbon (13C) and 2 Nitrogens (15N).
-
Ornithine retains: 5 Carbons (13C5) and 2 Nitrogens (15N2).
-
-
Step 2 (OAT/P5CR): Ornithine converts to Proline.
-
This process releases 1 Nitrogen (15N).
-
Proline retains: 5 Carbons (13C5) and 1 Nitrogen (15N1).
-
-
Result: L-Proline [13C5, 15N1] .
-
Mass Shift:
(C) (N) +6.01 Da .
-
The Isobaric Clash
-
Target Label: L-Methionine [13C5, 15N1]
+6.01 Da -
Artifact: L-Proline [13C5, 15N1]
+6.01 Da
If your experiment involves looking for Methionine-labeled peptides, any peptide containing a Proline (converted from heavy Arg) will appear to have a Methionine label, even if it has none.
Figure 1: Pathway showing how Heavy Arginine (+10) degrades into Heavy Proline (+6), creating a mass signature identical to Heavy Methionine (+6).
Troubleshooting & FAQs
Q1: I am only using L-Methionine 13C5 15N. I am NOT using Heavy Arginine. Do I still need to worry about this?
Answer: No. If you are using Light Arginine (unlabeled) in your media, it will convert to Light Proline (unlabeled). This has a mass shift of 0 Da and will not interfere with your Heavy Methionine (+6 Da) signal.
-
Caveat: This guide assumes you are performing a Double or Triple SILAC experiment (e.g., Heavy Arg + Heavy Met) or using a "SILAC Media" kit that requires you to add all amino acids. If you are using Heavy Arg (13C6 15N4), the interference is guaranteed without intervention.
Q2: Why not just lower the Arginine concentration to stop the conversion?
Answer: This is a risky strategy. Lowering Arginine concentration can actually stimulate the metabolic machinery (upregulation of biosynthetic enzymes) to produce Proline or scavenge resources, potentially inducing stress responses that alter the proteome you are trying to study.
-
Best Practice: Keep Arginine at standard physiological levels (e.g., 28 mg/L for DMEM) and add excess Proline to trigger feedback inhibition.
Q3: How much Proline should I add?
Answer: 200 mg/L is the industry gold standard.
-
Standard DMEM contains ~0 mg/L Proline (it is non-essential).
-
Adding 200 mg/L creates a high intracellular pool of free Proline, which allosterically inhibits the enzymes responsible for synthesizing Proline from Ornithine.
-
Note: Some protocols suggest up to 400 mg/L for highly metabolic cell lines (e.g., HeLa, HEK293), but 200 mg/L is sufficient for 95% of cases [1].
Q4: Will adding Proline affect my Methionine labeling efficiency?
Answer: No. Proline and Methionine utilize completely different transport systems and metabolic pathways.
-
Proline: Transported mainly by System A (SNATs).
-
Methionine: Transported mainly by System L (LAT1/LAT2). Excess Proline will not compete with Methionine uptake, ensuring your Met-13C5-15N incorporation remains high (>95%).
Q5: How do I verify if the conversion is happening in my data?
Answer: You can diagnose this post-acquisition using your Mass Spec data:
-
Filter for peptides containing Proline but NO Methionine .
-
Check if these peptides show a +6 Da satellite peak (or +6 Da heavy partner in a SILAC pair).
-
Calculation: Calculate the ratio of (Heavy Proline Peak) / (Light Proline Peak). If this ratio is non-zero in a sample where you only expected Met labeling, you have conversion.
-
Correction: If conversion is low (<5%), mathematical correction algorithms can be applied, but preventing it experimentally is far superior.
Experimental Protocol: The "Proline Block" Method
Objective: Prepare SILAC media for L-Methionine 13C5 15N labeling with blocked Arg-to-Pro conversion.
Materials:
-
SILAC DMEM (deficient in Arg, Lys, Met).
-
L-Arginine 13C6 15N4 (Heavy) [If doing double labeling].
-
L-Lysine 13C6 15N2 (Heavy) [Optional].
-
L-Proline (Unlabeled/Light) - Reagent Grade.
-
Dialyzed Fetal Bovine Serum (dFBS).
Step-by-Step:
-
Reconstitution: Dissolve L-Proline powder in PBS to create a 100 mg/mL (1000x) stock solution. Filter sterilize (0.22 µm).
-
Media Preparation:
-
Add dFBS (10%) to the base SILAC media.
-
Add L-Methionine 13C5 15N to a final concentration of 30 mg/L (or matched to your specific media formulation).
-
Add L-Arginine 13C6 15N4 to 28-84 mg/L .
-
Add L-Lysine (if using) to 40-146 mg/L .
-
-
The Block:
-
Add the L-Proline stock to the media to a final concentration of 200 mg/L .
-
Example: Add 2 mL of 100 mg/mL stock to 1 L of media.
-
-
Adaptation:
-
Culture cells in this "Proline-Heavy" media for at least 5-6 cell doublings to ensure full incorporation of heavy Met and heavy Arg, while flushing out any pre-existing light Proline synthesized from Arg.
-
-
QC Check:
-
Run a small aliquot on LC-MS before the main experiment. Look for the "Proline Satellite" (+6 Da) on Proline-rich peptides (e.g., Actin or Tubulin peptides).
-
References
-
Bendall, S. C., et al. (2008). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics, 7(9), 1587–1597. [Link]
-
Ong, S. E., et al. (2002). Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics. Molecular & Cellular Proteomics, 1(5), 376–386. [Link]
-
Park, S. K., et al. (2012). A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics. Nature Methods, 9(2), 127. [Link]
-
Hwang, S. I., et al. (2006). Systematic analysis of arginine-to-proline conversion in SILAC experiments. Journal of Proteome Research, 5(10), 2824-2831. [Link]
Sources
correcting mass spec peak overlap in L-methionine 13C5 15N samples
Introduction
Welcome to the technical support guide for mass spectrometry-based analysis of L-Methionine-¹³C₅,¹⁵N. This fully labeled amino acid is a powerful tracer for metabolic flux analysis, proteomics, and various drug development applications.[1][2] Its use allows researchers to track the fate of methionine through complex biological systems with high precision.
However, the accurate quantification of L-Methionine-¹³C₅,¹⁵N and its unlabeled counterpart is a significant analytical challenge. The primary obstacle is the spectral overlap between the isotopologue patterns of the labeled and unlabeled molecules, which arises from the natural abundance of heavy isotopes in all constituent elements.[3][4] This guide provides a comprehensive framework for understanding, troubleshooting, and correcting for these peak overlaps to ensure the highest data integrity.
Frequently Asked Questions (FAQs)
Q1: I'm analyzing a pure, unlabeled (natural) L-methionine standard. Why do I see peaks at M+1 and M+2?
A: These peaks are expected and are due to the natural isotopic abundance of the elements that constitute methionine (C₅H₁₁NO₂S). The M+1 peak is primarily caused by the presence of ¹³C (1.11% abundance) and ¹⁵N (0.37% abundance). The M+2 peak is significantly influenced by the natural abundance of the ³⁴S isotope (4.21%), in addition to contributions from two ¹³C atoms or a combination of other heavy isotopes. This inherent isotopic distribution is the fundamental reason why correction is necessary in tracer experiments.
Q2: My L-Methionine-¹³C₅,¹⁵N standard is supposed to be M+6, but I see small peaks at M+5, M+7, and M+8. Is my standard contaminated?
A: Not necessarily. This is usually a result of two factors:
-
Isotopic Impurity: The synthesis of isotopically labeled compounds is never 100% efficient. A standard specified as 99% pure for ¹³C and ¹⁵N will contain a small fraction of molecules that did not incorporate all six heavy isotopes, leading to M+5, M+4, etc., peaks.[5][6]
-
Natural Abundance on the Labeled Backbone: The fully labeled M+6 molecule still contains hydrogen, oxygen, and sulfur atoms with their own natural isotopes. For instance, a molecule containing five ¹³C atoms and one ¹⁵N atom (M+6) can also contain a ³⁴S atom, resulting in a signal at M+8 (M+6 from labeling + M+2 from natural sulfur).
Q3: What is the "correction matrix" method and why is it necessary?
A: The correction matrix is a mathematical tool used to deconvolute the measured mass spectral data into the "true" abundances of each isotopologue (M+0, M+1, M+2, etc.).[4] It is necessary because every peak in your measured spectrum from a biological sample is a composite signal—a sum of contributions from the natural isotopologue pattern of the unlabeled methionine and the isotopologue pattern of the labeled methionine tracer.[4][7] By solving a system of linear equations represented by the matrix, you can remove the confounding contributions from naturally occurring isotopes and tracer impurities, isolating the signal that truly represents biological incorporation.[4]
In-Depth Troubleshooting and Scientific Principles
The Root Cause: Natural Isotopic Abundance
To perform an accurate correction, one must first understand the source of the interference. Every element in L-methionine (Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur) has naturally occurring heavy isotopes.
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.0000 | 98.93 |
| ¹³C | 13.0034 | 1.07 | |
| Hydrogen | ¹H | 1.0078 | 99.985 |
| ²H (D) | 2.0141 | 0.015 | |
| Nitrogen | ¹⁴N | 14.0031 | 99.632 |
| ¹⁵N | 15.0001 | 0.368 | |
| Oxygen | ¹⁶O | 15.9949 | 99.757 |
| ¹⁷O | 16.9991 | 0.038 | |
| ¹⁸O | 17.9992 | 0.205 | |
| Sulfur | ³²S | 31.9721 | 94.99 |
| ³³S | 32.9715 | 0.75 | |
| ³⁴S | 33.9679 | 4.25 | |
| ³⁶S | 35.9671 | 0.01 |
Table 1: Natural isotopic abundances of elements found in L-methionine. Data compiled from authoritative sources.
For L-methionine (C₅H₁₁NO₂S), the presence of five carbons and one sulfur atom makes the M+1 and M+2 peaks particularly significant. The probability-based contribution of these isotopes creates a predictable spectral pattern for the unlabeled analyte that must be mathematically subtracted from the experimental data.
The Correction Principle: A System of Linear Equations
The core of the correction process lies in understanding that the observed mass isotopomer distribution (MID_obs) is a linear combination of the true, underlying biological distribution (MID_corr) and a matrix that describes the isotopic interferences.[4]
This relationship is expressed as:
MID_obs = [CM] * MID_corr
Where:
-
MID_obs is the vector of raw peak intensities measured by the mass spectrometer.
-
[CM] is the "Correction Matrix," which contains the isotopic distribution information for both the unlabeled standard and the labeled tracer.
-
MID_corr is the vector of corrected peak intensities, representing the true biological enrichment.
To find the true enrichment, we must solve for MID_corr by multiplying the observed data by the inverse of the correction matrix[4]:
MID_corr = [CM]⁻¹ * MID_obs
The construction of the correction matrix [CM] is the most critical step and requires empirical data from standard runs.
Visualizing the Sources of Peak Overlap
The following diagram illustrates how both the natural (unlabeled) methionine and the labeled tracer contribute to the final measured mass spectrum.
Caption: Sources of isotopic interference in a labeled experiment.
Experimental Protocols & Workflows
Accurate correction is impossible without meticulous characterization of your standards. The following protocols are essential.
Protocol 1: Characterization of Unlabeled L-Methionine
Objective: To empirically determine the natural mass isotopomer distribution (MID) of unlabeled L-methionine using your specific analytical platform (e.g., LC-MS, GC-MS).[]
Methodology:
-
Preparation: Prepare a high-concentration solution of pure, unlabeled L-methionine standard in a clean solvent (e.g., 0.1% formic acid in water). The concentration should be high enough to yield high-intensity signals with excellent ion statistics.
-
Acquisition: Infuse the standard directly or make multiple injections via your chromatography system. Acquire data in full-scan mode over the relevant m/z range. Ensure the M+0 peak is not saturated to maintain linearity.
-
Data Extraction: Integrate the peak areas for each isotopologue (M+0, M+1, M+2, M+3, etc.).
-
Normalization: Normalize the intensities by dividing each peak area by the sum of all isotopologue areas. The result is a vector representing the fractional abundance of each mass isotopologue. This vector forms the first column of your correction matrix.
Protocol 2: Characterization of Labeled L-Methionine-¹³C₅,¹⁵N
Objective: To determine the isotopic purity and distribution of your L-Methionine-¹³C₅,¹⁵N tracer.
Methodology:
-
Preparation: Prepare a solution of the L-Methionine-¹³C₅,¹⁵N standard.
-
Acquisition: Analyze the sample using the same MS method as in Protocol 1.
-
Data Extraction: Integrate the peak areas for the entire isotopologue cluster around the M+6 peak (e.g., from M+0 to M+8).
-
Normalization: Normalize the intensities to the sum of all measured isotopologue signals for the labeled standard. This vector provides crucial information about tracer purity and the natural abundance contributions on the labeled backbone, which is used to construct the remaining columns of the correction matrix.
Protocol 3: The Data Correction Workflow
This workflow outlines the logical steps for applying the correction to your experimental samples.
Caption: Step-by-step workflow for isotopic correction.
A Note on Software: Several software packages and programming libraries are available to perform these matrix-based corrections, such as IsoCorrectoR for R or other custom scripts in Python.[3][9] These tools automate the construction of the correction matrix and the final calculation, but all rely on the high-quality empirical data you generate from the protocols above.
Conclusion
Correcting for mass spectral peak overlap is not a trivial step but is absolutely critical for the integrity of stable isotope tracing studies using L-Methionine-¹³C₅,¹⁵N. By understanding the principles of natural isotope abundance, meticulously characterizing both unlabeled and labeled standards, and applying a systematic, matrix-based correction workflow, researchers can eliminate confounding signals and achieve highly accurate and reliable quantification of metabolic flux and substrate utilization. Always remember that the quality of your correction is directly dependent on the quality of your standard characterization data.
References
-
A Computational Framework for High-Throughput Isotopic Natural Abundance Correction of Omics-Level Ultra-High Resolution FT-MS Datasets. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Bioinformatics, 35(7), 1246-1248. Retrieved February 3, 2026, from [Link]
-
Wahl, S. A., et al. (2014). The importance of accurately correcting for the natural abundance of stable isotopes. Biotechnology and Bioengineering, 111(11), 2314-2317. Retrieved February 3, 2026, from [Link]
-
Middleditch, M. J., et al. (2018). Natural isotope correction of MS/MS measurements for metabolomics and (13) C fluxomics. Biotechnology and Bioengineering, 115(12), 3021-3030. Retrieved February 3, 2026, from [Link]
-
Sulfur containing amino acids - Challenge of accurate quantification. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. (n.d.). CUSABIO. Retrieved February 3, 2026, from [Link]
-
Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. isotope.com [isotope.com]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isotope.com [isotope.com]
- 6. isotope.com [isotope.com]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
improving labeling efficiency of 13C5 15N methionine in slow-growing cells
Topic: Improving Labeling Efficiency of 13C5 15N Methionine in Slow-Growing Cells Role: Senior Application Scientist Status: Active Guide Version: 2.4 (Current)
Introduction: The "Slow-Growth" Paradox
Welcome to the Technical Support Center. If you are reading this, you are likely facing the SILAC Paradox : SILAC relies on cell division to incorporate heavy isotopes, but your cells (primary neurons, senescent cells, or differentiating stem cells) refuse to divide rapidly enough to reach the "Gold Standard" >95% incorporation.
In slow-growing models, Methionine (Met) presents unique challenges compared to Lysine/Arginine due to the Methionine Salvage Pathway , which actively recycles endogenous "Light" methionine, diluting your "Heavy" label regardless of media concentration.
This guide moves beyond standard protocols to address the metabolic realities of labeling non-proliferative systems.
Module 1: Experimental Design & Protocol Optimization
Decision Matrix: Steady-State vs. Dynamic SILAC
Before troubleshooting efficiency, ensure you are using the correct SILAC mode. Attempting "Steady-State" (100% labeling) on cells that double once a week is often futile and toxic.
| Parameter | Steady-State SILAC | Dynamic (Pulsed) SILAC |
| Goal | Compare relative abundance of proteins between conditions. | Measure protein turnover (synthesis/degradation rates). |
| Requirement | 5-6 cell doublings (minimum). | 0-2 cell doublings. |
| Labeling Target | >95% Incorporation. | 5% - 50% Incorporation (Time-dependent). |
| Best For | HeLa, HEK293, Cancer lines. | Neurons, Primary Cardiomyocytes, Stem Cells. |
| Data Analysis | Ratio H/L (Heavy/Light).[1] | Fit isotopic envelope to exponential growth curve. |
Senior Scientist Note: If your cells cannot undergo 5 doublings without differentiating or dying, stop trying to force Steady-State. Switch to Dynamic SILAC (pSILAC) . You will measure the rate of heavy Met incorporation over time rather than total abundance.
Optimized Media Formulation
Standard SILAC media often fails in sensitive primary cultures because Dialyzed FBS (dFBS) strips essential growth factors.
Protocol:
-
Base Media: Use Methionine/Arginine/Lysine-deficient DMEM or Neurobasal.
-
The Serum Factor:
-
Standard: 10% Dialyzed FBS (10 kDa MWCO).
-
Rescue: If cells detach or stress, mix 2% Dialyzed FBS + 8% Standard FBS (only if using Dynamic SILAC, otherwise light Met contamination is too high).
-
Better Alternative: Supplement dFBS with specific growth factors (EGF, FGF) lost during dialysis.
-
-
Tracer Concentration:
-
13C5 15N Methionine: 50–100 mg/L.
-
Tip: A 2x excess over standard formulations helps drive mass action against the salvage pathway.
-
Module 2: The Metabolic Barrier (Troubleshooting Low Efficiency)
Q: Why is my labeling stuck at 70-80% despite 2 weeks of culture?
A: The Methionine Salvage Pathway (MTA Cycle).
Unlike Lysine (which is strictly essential), Methionine is recycled within the cell. The byproduct of polyamine synthesis, 5'-methylthioadenosine (MTA) , is scavenged and converted back into Methionine.[2][3] This endogenous "Light" Methionine competes with your exogenous "Heavy" Methionine.
Visualizing the Leak
Figure 1: The Methionine Salvage Pathway.[3][4] Note how "Light" Methionine is regenerated internally, diluting the "Heavy" pool regardless of media changes.
Troubleshooting Steps:
-
Increase Media Exchange Frequency:
-
Instead of every 3 days, change media every 24 hours . This removes secreted MTA and keeps the Heavy Met concentration maximal.
-
-
"Label-Swap" Correction:
-
Perform the experiment in reverse (Light cells vs. Heavy cells) and average the error. If the biological effect persists despite the labeling direction, it is real.
-
-
Mathematical Normalization:
-
Do not discard data with <95% efficiency. Calculate the Labeling Efficiency (LE) for each sample and correct the Heavy/Light ratios using the formula:
-
Module 3: Cell Health & Toxicity
Q: My cells stop growing or detach in Heavy Media.
A: This is likely "Dialyzed Serum Syndrome," not isotope toxicity.
Dialysis removes amino acids (good) but also ions, hormones, and cytokines (bad).[5]
The Rescue Protocol:
-
Step-Down Adaptation:
-
Passage 1: 50% Normal Media / 50% Heavy SILAC Media.
-
Passage 2: 25% Normal / 75% Heavy.
-
Passage 3: 100% Heavy.
-
-
Supplementation:
-
Add Insulin-Transferrin-Selenium (ITS) supplement to the dialyzed FBS. This restores basal growth signaling without adding light amino acids.
-
Module 4: Analytical Challenges (Mass Spec)
Q: The Mass Spec data shows split peaks or poor quantification.
A: Methionine Oxidation is the likely culprit.
Methionine is highly susceptible to oxidation (
Configuration Guide for MaxQuant / Proteome Discoverer:
| Setting | Recommendation | Reason |
| Variable Modification | Oxidation (M) | Essential. If unchecked, oxidized heavy peptides are ignored, skewing ratios. |
| Peptide Quantification | Use Unique + Razor | Maximizes data from low-abundance proteins common in slow-growing cells. |
| Re-Quantify | Enable | Helps recover ratios for peaks where the "Light" partner is missing (due to high labeling) or "Heavy" is missing (due to low labeling). |
| Match Between Runs | Enable (0.7 min window) | Critical for Dynamic SILAC to link peptide features across time points. |
Q: How do I calculate turnover if I never reach 100% labeling?
A: Use the RIA (Relative Isotope Abundance) method.
In Dynamic SILAC, you don't look for a simple H/L ratio. You plot the fraction of heavy label over time.
-
Formula:
-
Plot: Time (X-axis) vs.
(Y-axis). -
Fit: First-order kinetic equation:
- = degradation rate constant.
-
Half-life
.
References
-
Ong, S. E., et al. (2002).[6] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[6][7] Molecular & Cellular Proteomics. Link
-
Schwanhäusser, B., et al. (2011). Global quantification of mammalian gene expression control. Nature. Link
- Key reference for Dynamic SILAC methodology.
-
Welle, K. A., et al. (2016).[8] Time-resolved Analysis of Proteome Dynamics by Tandem Mass Tags and Stable Isotope Labeling in Cell Culture (TMT-SILAC) Hyperplexing. Molecular & Cellular Proteomics. Link
- Discusses measuring turnover in quiescent cells.
-
Ghaemmaghami, S., et al. (2023). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry.[9][10] bioRxiv. Link
- Addresses the analytical challenge of Met oxid
-
Thermo Fisher Scientific. SILAC Metabolic Labeling Systems Technical Guide. Link
Sources
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The methionine salvage pathway [normalesup.org]
- 4. researchgate.net [researchgate.net]
- 5. Dialyzed FBS vs. Standard FBS: A Closer Look at Cell Culture Choices - Oreate AI Blog [oreateai.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
preventing oxidation of L-methionine 13C5 15N during sample preparation
Topic: Prevention of Oxidation During Sample Preparation and Storage
Introduction
Welcome to the Stable Isotope Technical Support Center. You are likely here because you are observing signal loss, peak splitting, or mass shifts (+16 Da) in your L-Methionine 13C5 15N internal standards. Methionine is one of the most oxidatively labile amino acids. Its thioether side chain is highly susceptible to reactive oxygen species (ROS), metal-catalyzed oxidation, and in-source electrospray oxidation.
This guide provides an autonomous, self-validating system to preserve the integrity of your isotopic standards.
Module 1: The Mechanism of Failure
To prevent oxidation, you must understand the chemical pathway. Methionine oxidation is a two-step process.
-
Step 1 (Reversible): The thioether sulfur attacks an oxygen atom (from ROS or dissolved O2), forming Methionine Sulfoxide (MetO) . This adds +15.995 Da to your precursor mass.
-
Step 2 (Irreversible): Under strong oxidative stress, MetO is further oxidized to Methionine Sulfone (MetO2) , adding +31.990 Da .
If your L-Methionine 13C5 15N (Mass ~155.1 Da) oxidizes, its signal shifts to ~171.1 Da. Because mass spectrometers are mass-selective, oxidation results in the "disappearance" of your internal standard , leading to severe quantification errors.
Visualization: The Oxidation Pathway
Figure 1: The stepwise oxidation of Methionine.[1] Note that while the first step is biologically reversible, it is chemically difficult to reverse during standard LC-MS workflows without specific enzymatic treatment.
Module 2: Prevention Protocols
This protocol uses a Redundant Defense System : Physical barriers (Gas/Temp) + Chemical scavengers (TCEP/EDTA).
Reagent Preparation (The "Golden" Buffer)
Standard phosphate-buffered saline (PBS) or water is insufficient. You must create a Reducing/Chelating Environment .
| Component | Concentration | Function | Mechanism |
| TCEP-HCl | 1–5 mM | Primary Reductant | Irreversibly reduces disulfides and scavenges ROS. Unlike DTT, it is stable over a wide pH range (1.5–8.[2][3][4]5) and odorless [1]. |
| EDTA | 1 mM | Metal Chelator | Sequesters Fe³⁺/Cu²⁺ ions that catalyze Fenton reactions (which generate hydroxyl radicals) [2]. |
| Solvent | LC-MS Grade | Matrix | Must be degassed (sonication or N2 sparge) to remove dissolved oxygen. |
Storage & Handling Workflow
Follow this decision tree for handling your lyophilized powder and stock solutions.
Figure 2: Lifecycle management of L-Methionine 13C5 15N. The critical control point is the addition of TCEP immediately upon thawing or solubilization.
Step-by-Step Solubilization Protocol
-
Degas Solvents: Sparging LC-MS grade water with Nitrogen (N2) or Argon for 10 minutes is mandatory to displace dissolved oxygen.
-
Prepare "Antioxidant Master Mix":
-
Dissolve TCEP-HCl to 50 mM (10x stock).
-
Dissolve EDTA to 10 mM (10x stock).
-
-
Solubilize Isotope:
-
Open the L-Methionine 13C5 15N vial under an inert atmosphere (glove box or N2 stream) if possible.
-
Add degassed solvent.
-
Immediately spike with Antioxidant Master Mix to final conc: 5 mM TCEP, 1 mM EDTA .
-
-
Aliquot: Dispense into light-protective (amber) tubes. Flush headspace with N2 before capping.
Module 3: Troubleshooting & FAQs
Diagnostic: Is it Sample Oxidation or In-Source Oxidation?
A common error is confusing oxidation that happened in the tube with oxidation that happened inside the Mass Spectrometer source.
| Feature | Sample Oxidation (Pre-Column) | In-Source Oxidation (Artifact) |
| Chromatography | Met and MetO peaks are separated . MetO elutes earlier on Reverse Phase (C18) due to increased polarity. | Met and MetO peaks co-elute perfectly. The oxidation happens after the column, during ionization. |
| Peak Shape | Distinct, symmetrical peaks. | Often causes peak tailing or splitting. |
| Remedy | Improve storage/buffers (Add TCEP). | Lower ESI voltage, reduce source temp, or change solvent composition. |
Frequently Asked Questions
Q1: Can I use DTT (Dithiothreitol) instead of TCEP?
-
Recommendation: No.
-
Reasoning: DTT is a thiol-based reductant.[3] It can become unstable and oxidize itself, losing effectiveness over time. Furthermore, DTT is less effective at acidic pH (often used in LC mobile phases). TCEP is a phosphine-based reductant that is irreversible, stoichiometric, and stable across a broad pH range [1].[4]
Q2: I see a +16 Da peak, but I treated my sample with TCEP. Why?
-
Diagnosis: This is likely In-Source Oxidation .[5]
-
Test: Check the retention time. If the +16 Da peak aligns perfectly with your non-oxidized peak, the oxidation is occurring in the electrospray plume, not in your sample vial. TCEP cannot prevent oxidation inside the high-voltage plasma of the MS source [3].
Q3: Can I add "sacrificial" L-Methionine to protect my labeled standard?
-
Recommendation: Absolutely NOT.
-
Reasoning: Adding unlabeled L-Methionine will interfere with your quantitation if you are measuring endogenous Methionine. The unlabeled "sacrificial" Met will be indistinguishable from the analyte you are trying to measure. Use Ascorbic Acid or TCEP instead.
Q4: How long is the standard stable at 4°C?
-
Data: Without antioxidants, Met oxidation can be detected within 24 hours. With 1 mM TCEP + EDTA, stability extends to ~1 week at 4°C, but -80°C is always required for long-term storage [4].
References
-
Burns, J. A., et al. (1991).[4] Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[2][4] Journal of Organic Chemistry.
-
Stadtman, E. R. (1990). Metal ion-catalyzed oxidation of proteins: biochemical mechanism and biological consequences. Free Radical Biology and Medicine.
-
Mautz, B., et al. (2018). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. Chromatography Online.
-
Rentier, C., et al. (2015). Stability of amino acids in solution.[6] Journal of Peptide Science.
Sources
Technical Support Center: Optimizing Media Formulation to Reduce L-Methionine ¹³C₅¹⁵N Dilution
Welcome to the technical support center dedicated to overcoming challenges in stable isotope labeling with L-methionine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) and other isotopic labeling techniques for quantitative proteomics. Here, we will delve into the intricacies of L-methionine metabolism and provide actionable troubleshooting strategies to minimize the isotopic dilution of L-Methionine-¹³C₅¹⁵N, ensuring the accuracy and reliability of your experimental results.
Understanding the Challenge: The Central Role of L-Methionine and the Perils of Isotopic Dilution
L-methionine is an essential amino acid, meaning mammalian cells cannot synthesize it de novo and must acquire it from the culture medium.[1][2] This characteristic makes it an excellent candidate for metabolic labeling. In a typical SILAC experiment, one cell population is cultured in a "light" medium containing natural L-methionine, while the other is cultured in a "heavy" medium where the natural L-methionine is replaced with an isotopically labeled version, such as L-Methionine-¹³C₅¹⁵N.[3][4] After a sufficient number of cell divisions, the heavy L-methionine is incorporated into the entire proteome of the "heavy" cell population.[3]
Isotopic dilution occurs when the heavy-labeled L-methionine is diluted by its light counterpart, leading to incomplete labeling of the proteome. This can arise from several sources, including residual light L-methionine in the media components, or complex cellular metabolic pathways that can generate unlabeled methionine. Incomplete labeling can significantly compromise the accuracy of quantitative proteomic analyses.[5]
Troubleshooting Guide: A-Question-and-Answer Approach to Common Issues
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My labeling efficiency for L-Methionine-¹³C₅¹⁵N is consistently below 95%. What are the primary causes and how can I fix this?
A1: Low labeling efficiency is a common hurdle in SILAC experiments. Here’s a breakdown of the likely culprits and their solutions:
-
Incomplete Cell Adaptation: Cells require a sufficient number of doublings to fully incorporate the heavy amino acid and dilute out the pre-existing light proteins.[3]
-
Solution: Ensure your cells have undergone at least five to six doublings in the heavy medium.[4] For slow-growing cell lines, this adaptation period may need to be extended. It is crucial to monitor labeling efficiency at different passages to determine the optimal adaptation time for your specific cell line.[6]
-
-
Contamination from Serum: Standard fetal bovine serum (FBS) is a significant source of unlabeled amino acids, including methionine.
-
Solution: Always use dialyzed fetal bovine serum (dFBS). The dialysis process removes small molecules, including free amino acids, with a molecular weight cutoff typically around 10 kDa.[1][7] Be aware that even dialyzed serum can contain residual amino acids, so sourcing high-quality dFBS is critical.
-
-
Suboptimal Media Formulation: The base medium itself might not be optimized for SILAC.
Q2: I'm using dialyzed FBS and have allowed for sufficient cell doublings, but my labeling efficiency is still not optimal. What are the more subtle metabolic reasons for this?
A2: If you've addressed the common issues, it's time to investigate the more intricate aspects of methionine metabolism.
-
The Methionine Salvage Pathway: Cells can regenerate methionine from S-adenosylmethionine (SAM) via the methionine salvage pathway. If any precursors in this pathway are unlabeled, it can lead to the production of light methionine.
-
Insight: This pathway is crucial for cellular function and is a potential source of isotopic dilution if not all components are properly labeled.
-
-
Transmethylation and the Folate Cycle: The transmethylation pathway involves the conversion of methionine to homocysteine. Homocysteine can then be remethylated back to methionine in a reaction that requires vitamin B12 and folate.[2][9][10][11]
Q3: I've observed that different cell lines exhibit varying L-methionine labeling efficiencies under the same conditions. Why is this, and how should I adapt my protocol?
A3: Cell lines have distinct metabolic profiles, which can significantly impact SILAC labeling.
-
Cell-Specific Metabolic Rates: Some cell lines, particularly cancer cells, have highly active methionine metabolism.[10] This can lead to faster depletion of the labeled methionine from the medium and a greater reliance on salvage pathways.
-
Solution: For cell lines with high metabolic rates, you may need to increase the concentration of heavy L-methionine in the culture medium. It's also beneficial to perform a pilot experiment to determine the optimal concentration for your specific cell line.
-
-
Differences in Amino Acid Transport: The rate at which cells import L-methionine from the medium can vary between cell lines.
-
Solution: While not easily modifiable, being aware of these differences can help in optimizing other parameters like media exchange frequency to ensure a consistent supply of heavy L-methionine.
-
Quantitative Data at a Glance
For successful media optimization, a clear understanding of the L-methionine concentrations in your chosen media is essential. The following table provides a comparison of L-methionine concentrations in standard and SILAC-specific media formulations.
| Media Formulation | Standard L-Methionine Concentration (mg/L) | Typical SILAC Formulation |
| DMEM (Dulbecco's Modified Eagle Medium) | 30 | L-Methionine deficient base, supplemented with heavy L-Methionine |
| RPMI-1640 | 15 | L-Methionine deficient base, supplemented with heavy L-Methionine |
| MEM (Minimum Essential Medium) | 15 | L-Methionine deficient base, supplemented with heavy L-Methionine |
| F-12 Ham's Nutrient Mixture | 4.48 | L-Methionine deficient base, supplemented with heavy L-Methionine |
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for key stages of your SILAC experiment, designed to maximize labeling efficiency and minimize dilution.
Protocol 1: Preparation of Heavy SILAC Medium
-
Start with a Base Medium: Obtain a custom formulation of your desired medium (e.g., DMEM, RPMI-1640) that is deficient in L-methionine.
-
Reconstitute Heavy L-Methionine: Prepare a sterile stock solution of L-Methionine-¹³C₅¹⁵N. A typical stock concentration is 100x the final desired concentration.
-
Supplement the Medium: Aseptically add the heavy L-Methionine stock solution to the base medium to achieve the final desired concentration (refer to the table above for typical concentrations).
-
Add Dialyzed Serum and Other Supplements: Add high-quality dialyzed FBS to a final concentration of 10%. Also, add any other required supplements like L-glutamine, penicillin-streptomycin, etc.
-
Sterile Filtration: Filter the complete medium through a 0.22 µm filter to ensure sterility.
-
Quality Control: Before use, it is advisable to test a small aliquot of the prepared medium on a non-experimental cell culture to ensure it supports normal cell growth and morphology.
Protocol 2: Cell Adaptation and Expansion
-
Initiate Adaptation: Start with a healthy, logarithmically growing culture of your cells in their standard (light) medium.
-
First Passage into Heavy Medium: At the first passage, seed the cells into the prepared heavy SILAC medium at your standard seeding density.
-
Monitor Growth and Morphology: Closely monitor the cells for any changes in growth rate, morphology, or viability. Some cell lines may experience a brief period of slower growth as they adapt to the new medium.
-
Subsequent Passages: Continue to passage the cells in the heavy medium for at least five to six doublings. Maintain the culture in a logarithmic growth phase.
-
Assess Labeling Efficiency: After the adaptation period, harvest a small aliquot of cells to assess the labeling efficiency by mass spectrometry (see Protocol 3).
-
Expand for Experiment: Once you have confirmed a labeling efficiency of >95%, you can expand the cell culture to the required number of cells for your experiment.
Protocol 3: Assessing Labeling Efficiency by Mass Spectrometry
-
Cell Lysis and Protein Extraction: Harvest a small population of cells (e.g., 1x10⁶) and lyse them using a standard lysis buffer compatible with mass spectrometry.
-
Protein Digestion: Perform an in-solution or in-gel digestion of the protein extract using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a software package like MaxQuant to analyze the mass spectrometry data.[3] The software can be configured to identify peptides containing the heavy L-methionine and calculate the ratio of heavy to light peptides, which directly reflects the labeling efficiency.[3]
-
MaxQuant Settings: In the "Group-specific parameters," under "Type," select "SILAC." Then, in the "Modifications" tab, specify the heavy label for methionine.
-
Visualizing the Pathways: Methionine Metabolism and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and the experimental steps involved, we have created the following diagrams using Graphviz.
Methionine Metabolic Pathways
Key metabolic pathways influencing L-methionine levels.
SILAC Experimental Workflow
Overview of the SILAC experimental workflow.
Frequently Asked Questions (FAQs)
-
Q: Can I use a lower concentration of heavy L-methionine to save costs?
-
A: While it is possible to use lower concentrations, this should be approached with caution. You must first validate that the lower concentration does not negatively impact cell health or lead to incomplete labeling, especially in cell lines with high metabolic rates. A pilot study is highly recommended.
-
-
Q: What should I do if my cells grow poorly in the SILAC medium?
-
A: Poor cell growth can be due to the dialyzed serum, which may lack some essential growth factors. You can try supplementing the medium with growth factors that are known to be important for your cell line. Additionally, ensure that the osmolality and pH of your custom medium are within the optimal range.
-
-
Q: Is it possible for other heavy amino acids to be metabolically converted to methionine?
-
A: The metabolic conversion of other amino acids to methionine in mammalian cells is not a common issue. However, it's always good practice to be aware of potential metabolic cross-talk. For instance, serine can contribute one-carbon units for the remethylation of homocysteine to methionine.
-
-
Q: How can I be certain that the unlabeled methionine is not coming from my water or other media components?
-
A: Always use high-purity water (e.g., Type I ultrapure) and reagents for media preparation. Sourcing your SILAC base media and heavy amino acids from reputable suppliers who provide certificates of analysis will also help ensure the purity of your components.
-
References
-
Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376–386. [Link]
-
Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide quantitation. Nature Biotechnology, 26(12), 1367–1372. [Link]
-
G-Biosciences. (2018, April 13). SILAC for Improved Mass Spectrometry & Quantitative Proteomics. Retrieved from [Link]
-
Van Hoof, D., Dormeyer, W., Braam, S. R., & Krijgsveld, J. (2009). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics, 8(11), 2533–2540. [Link]
-
Yale University. (n.d.). Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC. Retrieved from [Link]
-
G-Biosciences. (2018, April 13). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved from [Link]
-
Chen, X., Wei, S., Ji, Y., Guo, X., & Yang, F. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics, 15(18), 3175–3192. [Link]
-
Douaud, G., Refsum, H., de Jager, C. A., Jacoby, R., Nichols, T. E., Smith, S. M., & Smith, A. D. (2013). Preventing Alzheimer's disease-related gray matter atrophy by B-vitamin treatment. Proceedings of the National Academy of Sciences, 110(23), 9523–9528. [Link]
-
Tyanova, S., Temu, T., & Cox, J. (2016). The MaxQuant computational platform for mass spectrometry-based shotgun proteomics. Nature Protocols, 11(12), 2301–2319. [Link]
-
Harvard University. (n.d.). Cell Culture in SILAC media. Retrieved from [Link]
-
Saunderson, R. B., & Van der Kraan, P. M. (2023). A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. Animal Nutrition, 13, 13-30. [Link]
-
Ravanel, S., Gakière, B., Job, D., & Douce, R. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences, 95(13), 7805–7812. [Link]
-
Hoopmann, M. R., Chavez, J. D., & Bruce, J. E. (2011). SILACtor: software to enable dynamic SILAC studies. Analytical chemistry, 83(22), 8403–8410. [Link]
-
Krijgsveld, J., Ketting, R. F., Mahmoudi, T., Johansen, J., Artal-Sanz, M., Verrijzer, C. P., ... & Heck, A. J. (2003). Metabolic labeling of C. elegans and D. melanogaster for quantitative proteomics. Nature biotechnology, 21(8), 927-931. [Link]
-
Gu, X., et al. (2017). Methionine Deprivation Reveals the Pivotal Roles of Cell Cycle Progression in Ferroptosis That Is Induced by Cysteine Starvation. Oxidative Medicine and Cellular Longevity, 2017. [Link]
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Bhat, D. S., Gruca, L. L., Bennett, C. D., Katre, P., Kurpad, A. V., Yajnik, C. S., & Kalhan, S. C. (2018). Evaluation of tracer labelled methionine load test in vitamin B-12 deficient adolescent women. PloS one, 13(5), e0196970. [Link]
-
Zhang, G., & Neubert, T. A. (2009). Global in vivo terminal amino acid labeling for exploring differential expressed proteins induced by dialyzed serum cultivation. Analytical and bioanalytical chemistry, 395(4), 1073–1082. [Link]
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Altelaar, A. F., Munoz, J., & Heck, A. J. (2013). Next-generation proteomics: towards an integrative view of proteome dynamics. Nature Reviews Genetics, 14(1), 35-48. [Link]
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Moyer, R. W., & Summers, M. D. (1988). The regulation of baculovirus gene expression. In The baculoviruses (pp. 247-285). Springer, Boston, MA. [Link]
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Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484-494. [Link]
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Altasciences. (n.d.). Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification. Retrieved from [Link]
-
Galaxy Training. (2020, April 29). Proteomics / Label-free data analysis using MaxQuant / Hands-on. Retrieved from [Link]
-
Cox, J., Matic, I., Hilger, M., Nagaraj, N., Selbach, M., Olsen, J. V., & Mann, M. (2009). A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics. Nature protocols, 4(5), 698–705. [Link]
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Mentch, S. J., & Locasale, J. W. (2016). One-carbon metabolism and cancer. Annual review of pathology, 11, 425-450. [Link]
-
Parker, S. J., & Metallo, C. M. (2015). Metabolic flux analysis of residual metals cause variability in methionine oxidation measurements in protein pharmaceuticals using LC-UV/MS peptide mapping. Metabolic engineering, 29, 103-113. [Link]
-
Animated biology with Arpan. (2022, December 1). Stable isotope labeling by amino acids in cell culture | applications of SILAC [Video]. YouTube. [Link]
-
Hoffman, R. M. (2017). Metabolic labeling and tracking of methionine cycle flux. Cancer and Metastasis Reviews, 36(4), 629-638. [Link]
-
Wand, G., & Kovacs, W. J. (2016). Traumatic Brain Injury Alters Methionine Metabolism: Implications for Pathophysiology. Journal of neurotrauma, 33(18), 1683–1693. [Link]
-
Jia, H., & Sung, C. (2019). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. Chromatography Online. [Link]
-
Smith, A. D., & Refsum, H. (2021). Notes from the 2022 Folate, Vitamin B12, and One-Carbon Metabolism Conference. Nutrients, 13(1), 154. [Link]
-
Van der Vusse, G. J., & Reneman, R. S. (1982). The Effect of Dialysis Membrane Flux on Amino Acid Loss in Hemodialysis Patients. Clinical nephrology, 17(5), 247-252. [Link]
Sources
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- 8. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
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- 12. L -Methionine-1-13C 13C 99atom 81202-04-2 [sigmaaldrich.com]
Validation & Comparative
Technical Comparison: 13C5 15N Methionine vs. 13C1 Methyl Methionine
This guide provides a technical comparison between Uniformly Labeled (U-13C5, 15N) Methionine and Methyl-Selective (13C1-methyl) Methionine for NMR spectroscopy.
Executive Summary
In modern biomolecular NMR, the choice between 13C5 15N Methionine and 13C1 Methyl Methionine is not merely about isotope availability; it is a strategic decision dictated by the molecular weight (MW) of the target and the biological question (structure determination vs. dynamic screening).
-
13C5 15N Methionine is the "Structuralist’s Choice." It provides complete spin system connectivity (N-Cα-Cβ-Cγ-S-Cε), enabling full backbone and side-chain assignment. It is ideal for proteins <35 kDa where structural elucidation is the goal.
-
13C1 Methyl Methionine is the "Dynamicist’s Probe." By labeling only the ε-methyl group, it isolates a high-sensitivity NMR reporter free from scalar coupling interference. When combined with deuteration and Methyl-TROSY sequences, it unlocks the study of supramolecular complexes (>100 kDa to 1 MDa ) and is the gold standard for ligand screening and relaxation dispersion studies.
Chemical & Physical Fundamentals
Isotopic Architecture
The fundamental difference lies in the labeling topology, which dictates the active spin systems.
| Feature | 13C5 15N Methionine | 13C1 Methyl Methionine |
| Labeling Pattern | Uniform (U). All 5 Carbons (13C) and Nitrogen (15N) are labeled.[1][2][3] | Selective. Only the ε-Carbon (13C) is labeled. |
| Active Spins | 15N, 13Cα, 13Cβ, 13Cγ, 13Cε | 13Cε (Methyl) |
| Spin System | Complete linear chain. Allows magnetization transfer from Backbone (N) to Sidechain (Cε). | Isolated methyl spin pair (13C-1H3). No scalar connectivity to the backbone. |
| Coupling Artifacts | High. Presence of 1JCC (35-55 Hz) requires decoupling or constant-time evolution. | None. No adjacent 13C atoms. Produces singlets without decoupling. |
The Physics of Sensitivity (Methyl-TROSY)
The dominance of 13C1 Methyl Methionine in high-MW applications stems from the Methyl-TROSY effect .
-
Rotational Averaging: The methyl group rotates rapidly around the Cγ-S bond axis. This fast internal rotation averages out dipolar interactions, significantly lengthening the Transverse Relaxation Time (
). -
Signal Intensity: A methyl group possesses 3 equivalent protons (
spin system).[3][4][5] Compared to a single backbone amide ( ), the methyl group offers a theoretical 9-fold sensitivity gain (3x protons * 3x favorable relaxation pathways) in large systems.
Performance Analysis
Sensitivity vs. Molecular Weight
The following data summarizes signal retention as protein size increases.
| Molecular Weight (kDa) | 13C5 15N Met (Backbone/Sidechain) | 13C1 Methyl Met (Methyl-TROSY) | Verdict |
| 10 - 25 kDa | Excellent. Full assignment possible. | Excellent, but information is sparse (only Met peaks). | Use 13C5 15N for structure. |
| 30 - 60 kDa | Moderate. Signal broadening begins. Deuteration required. | High Intensity. Sharp peaks. | Transition Zone. 13C1 Met preferred for binding studies. |
| 80 - 150+ kDa | Poor/Invisible. Rapid | High Intensity. Remains visible due to TROSY effect. | Use 13C1 Methyl Met. |
Spectral Resolution & Crowding
-
13C5 15N Met: In 2D
HSQC, you will observe correlations for Cα, Cβ, Cγ, and Cε. This leads to spectral crowding in the aliphatic region (10–50 ppm), making analysis of large proteins difficult. -
13C1 Methyl Met: Produces a "clean" spectrum containing only the ε-methyl peaks (typically 12–18 ppm 13C / 1.5–2.5 ppm 1H). This simplification is critical for analyzing complex mixtures or large assemblies.
Experimental Workflows
Decision Logic: Which Isotope?
The following diagram illustrates the decision process for selecting the correct methionine product.
Figure 1: Decision matrix for selecting Methionine isotopes based on molecular weight and experimental objectives.
Protocol: Selective Incorporation (Auxotrophy)
To use either product effectively, you must prevent the organism (usually E. coli) from synthesizing its own methionine (scrambling).
Methodology:
-
Strain Selection: Use a Methionine auxotroph (e.g., E. coli DL41 or B834 strains) or inhibit the pathway using high concentrations of amino acids.
-
Media Preparation: Use M9 Minimal Media.
-
Induction Strategy:
-
Grow cells in unlabeled M9 media until OD600 ~ 0.7.
-
Shift: Centrifuge and resuspend in M9 media containing the labeled Methionine product (50–100 mg/L).
-
Wait: Incubate for 15–30 minutes to deplete intracellular unlabeled Met.
-
Induce: Add IPTG.
-
-
Data Acquisition:
-
For 13C5 15N Met: Run 3D HNCACB or CBCA(CO)NH to link backbone to sidechain.
-
For 13C1 Methyl Met: Run 2D
HMQC (Methyl-TROSY optimized). Note: Do not use HSQC; HMQC preserves the favorable relaxation coherence.
-
Strategic Applications & Case Studies
Case Study A: Ligand Binding in GPCRs (High MW)
-
Challenge: A 120 kDa G-Protein Coupled Receptor (GPCR) complex.
-
Approach: Uniform labeling failed due to signal broadening.
-
Solution: 13C1 Methyl Methionine was incorporated.[6]
-
Result: 6 distinct Methionine methyl peaks were visible. Upon adding a drug candidate, Peak #4 shifted by 0.05 ppm, identifying the allosteric binding pocket. The "clean" background allowed rapid screening of 500 compounds.
Case Study B: Allosteric Pathway Mapping (Small Protein)
-
Challenge: A 25 kDa signaling protein.
-
Approach: 13C5 15N Methionine was used.[2]
-
Result: Researchers assigned the Cα and Cβ carbons. They measured Residual Dipolar Couplings (RDCs) for the backbone and sidechain, allowing them to model the precise rotameric angle of the Methionine sidechain, proving a "molecular switch" mechanism.
References
-
Tugarinov, V., & Kay, L. E. (2004). Methyl-TROSY NMR spectroscopy of high-molecular-weight proteins. Nature Structural & Molecular Biology. Link
-
Kerfah, R., et al. (2015). Methyl-specific isotopic labeling: a molecular toolbox for solution NMR studies of large proteins. Current Opinion in Structural Biology. Link
-
Gelis, I., et al. (2007). Structural basis for signal-sequence recognition by the translocase motor SecA as determined by NMR. Cell. Link
-
Ollerenshaw, J. E., et al. (2003). Methyl groups as probes of structure and dynamics in proteins. Journal of Biomolecular NMR. Link
-
Sprangers, R., & Kay, L. E. (2007). Quantitative dynamics and binding studies of a 20 S proteasome by NMR. Nature.[7] Link
Sources
- 1. protein-nmr.org.uk [protein-nmr.org.uk]
- 2. 15N and 13C NMR Determination of Methionine Metabolism in Developing Soybean Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr-bio.com [nmr-bio.com]
- 4. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR sample optimization and backbone assignment of a stabilized neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Guide to Cross-Validation of Metabolic Flux Analysis Results using L-Methionine-¹³C₅,¹⁵N
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, quantifying the rates of metabolic reactions, or metabolic fluxes, is paramount. ¹³C-Metabolic Flux Analysis (¹³C-MFA) stands as the gold standard for elucidating the intricate workings of metabolic networks.[1][2] This powerful technique utilizes substrates labeled with stable isotopes, like ¹³C, to trace the flow of atoms through metabolic pathways, providing a quantitative snapshot of cellular activity.[1][3] However, the credibility of any ¹³C-MFA study hinges on the robustness of its validation.
This guide provides an in-depth technical overview of how to cross-validate metabolic flux results obtained using the versatile tracer, L-methionine-¹³C₅,¹⁵N. We will explore the rationale behind cross-validation, present a framework for comparing results with an alternative tracer, and provide detailed experimental and computational workflows.
The Imperative of Cross-Validation in ¹³C-MFA
L-Methionine-¹³C₅,¹⁵N: A Multifaceted Tracer for Metabolic Investigations
L-methionine, an essential amino acid, plays a central role in numerous cellular processes beyond protein synthesis. It is a key precursor for the universal methyl donor S-adenosylmethionine (SAM), which is involved in the methylation of DNA, RNA, proteins, and lipids.[6] It also contributes to the synthesis of polyamines and the antioxidant glutathione. The dual labeling of L-methionine with five ¹³C atoms and one ¹⁵N atom (L-methionine-¹³C₅,¹⁵N) provides a powerful tool to simultaneously trace the fate of both its carbon skeleton and its nitrogen atom, offering a more comprehensive view of its metabolic contributions.[7][8]
A Framework for Cross-Validation: A Tale of Two Tracers
To illustrate the cross-validation process, we will outline a hypothetical study aimed at quantifying methionine metabolism in a cancer cell line. The primary experiment will utilize L-methionine-¹³C₅,¹⁵N to determine a baseline flux map. Subsequently, a cross-validation experiment will be performed using an alternative tracer, for instance, L-methionine (methyl-¹³C), to independently verify key fluxes within the methionine cycle.
Experimental Design and Workflow
The overall experimental workflow for both the primary and cross-validation experiments follows a similar structure, with the key difference being the isotopic tracer used.
Figure 1: A generalized workflow for cross-validating ¹³C-MFA results.
Step-by-Step Experimental Protocols
1. Cell Culture and Isotope Labeling:
-
Objective: To achieve isotopic steady-state labeling of intracellular metabolites.
-
Protocol:
-
Culture cells in a standard growth medium to the desired confluence.
-
For the primary experiment, replace the standard medium with a custom medium containing L-methionine-¹³C₅,¹⁵N at the same concentration as the unlabeled methionine in the standard medium. For the cross-validation experiment, use a medium containing L-methionine (methyl-¹³C).
-
Incubate the cells for a sufficient duration to approach isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions.
-
Harvest the cells at the end of the labeling period.
-
2. Metabolite Extraction:
-
Objective: To quench metabolism and extract intracellular metabolites.
-
Protocol:
-
Rapidly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C) to the culture dish to quench all enzymatic activity.[9]
-
Scrape the cells and collect the cell extract.
-
Centrifuge the extract to pellet cellular debris and collect the supernatant containing the metabolites.
-
3. LC-MS/MS Analysis:
-
Objective: To measure the mass isotopomer distributions (MIDs) of key metabolites.
-
Protocol:
-
Analyze the metabolite extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.[10]
-
Develop a targeted LC-MS/MS method to quantify the different mass isotopomers of methionine and its downstream metabolites (e.g., S-adenosylmethionine, homocysteine, cystathionine).
-
The mass shift corresponding to the incorporation of ¹³C and ¹⁵N atoms will be used to determine the relative abundance of each isotopomer.
-
Computational Workflow and Data Analysis
1. Flux Estimation:
-
Objective: To calculate the metabolic fluxes from the measured MIDs.
-
Workflow:
-
Construct a metabolic network model that includes the relevant pathways of methionine metabolism.[11]
-
Input the experimentally measured MIDs into a ¹³C-MFA software package (e.g., INCA, Metran, WUFlux).
-
The software will then use an optimization algorithm to find the set of fluxes that best fits the experimental data.[12]
-
2. Cross-Validation and Comparison:
The core of the cross-validation lies in comparing the flux maps obtained from the two independent tracer experiments.
-
Qualitative Comparison: Do the two flux maps show similar patterns of pathway utilization? For example, is the ratio of flux through the transmethylation pathway versus the transsulfuration pathway consistent between the two experiments?
-
Quantitative Comparison: The flux values for reactions that are well-resolved by both tracers should be statistically compared.
| Reaction | Primary Flux (L-Met-¹³C₅,¹⁵N) (nmol/10⁶ cells/hr) | Validation Flux (L-Met-methyl-¹³C) (nmol/10⁶ cells/hr) | % Difference |
| Methionine uptake | 10.2 ± 0.8 | 9.8 ± 0.7 | 3.9% |
| SAM synthesis | 8.5 ± 0.6 | 8.1 ± 0.5 | 4.7% |
| Transmethylation | 7.9 ± 0.5 | 7.5 ± 0.4 | 5.1% |
| Transsulfuration | 0.6 ± 0.1 | 0.5 ± 0.1 | 16.7% |
| Protein synthesis | 1.7 ± 0.3 | 1.8 ± 0.2 | 5.9% |
| Table 1: Hypothetical comparative flux data from two tracer experiments. The data shows a high degree of concordance between the primary and validation experiments for the major fluxes. The slightly larger percentage difference in the transsulfuration pathway might warrant further investigation but is still within an acceptable range for many biological studies. |
Alternative Cross-Validation Strategies
While using a different isotopic tracer is a robust method for cross-validation, other approaches can also be employed:
-
Validation-based Model Selection: This computational technique involves splitting the dataset from a single, information-rich tracer experiment (e.g., using a mixture of tracers) into a "training" set and a "validation" set.[4][5] The model is built using the training data, and its predictive power is then tested against the validation data.[5]
-
Goodness-of-Fit Statistics: Statistical tests, such as the chi-squared (χ²) test, are used to assess how well the simulated MIDs from the best-fit flux map match the experimentally measured MIDs.[5] A good fit suggests that the model is a plausible representation of the biological system.[5]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (13)C-metabolic flux analysis in S-adenosyl-L-methionine production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isotope.com [isotope.com]
- 9. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 12. youtube.com [youtube.com]
Benchmarking L-Methionine 13C5 15N Against Standard Heavy Amino Acids
Executive Summary
In the landscape of stable isotope labeling, L-Methionine 13C5 15N (Met-CN) occupies a specialized but critical high-performance niche. While L-Lysine (13C/15N) and L-Arginine (13C/15N) remain the "Gold Standards" for global proteome quantification (SILAC) due to their tryptic compatibility, Met-CN is the superior choice for two specific applications: Methyl-Flux Analysis and Translation Initiation Tracking .
This guide objectively benchmarks Met-CN against its primary competitors (Heavy Lys/Arg and Deuterated Methionine), providing experimental evidence regarding mass spectrometry (MS) resolution, metabolic stability, and proteomic coverage.
Part 1: The Physicochemical Landscape
To select the correct isotope, one must understand the fundamental behavior of the labeled molecule in a Liquid Chromatography-Mass Spectrometry (LC-MS) environment.
Chromatographic Stability: The "Isotope Effect"
A critical benchmark is the retention time shift. Deuterated isotopes (
-
L-Methionine 13C5 15N (Met-CN): Co-elutes perfectly with endogenous methionine. This ensures accurate quantification because the heavy/light ion pairs are ionized simultaneously in the source.
-
L-Methionine-methyl-D3 (Met-D3): Often shows a retention time shift of 0.1–0.3 minutes. This "peak splitting" complicates automatic quantification algorithms and increases measurement error.
Mass Resolution
Met-CN provides a mass shift of +6.0138 Da .
-
Calculation: 5 carbons
1.00335 Da + 1 nitrogen 0.99703 Da +6 Da. -
Verdict: This +6 Da shift is sufficient to avoid overlap with the natural isotopic envelope of most tryptic peptides (usually M+1, M+2, M+3), ensuring clean signal deconvolution.
Part 2: Proteomic Benchmarking (SILAC)
The choice between Methionine and Lysine/Arginine depends entirely on the enzymatic digestion strategy.
The "Trypsin Problem" (Why Lys/Arg Wins Global Proteomics)
Trypsin cleaves peptide chains at the C-terminus of Lysine (K) and Arginine (R) .[1]
-
Lys/Arg Labeling: Every tryptic peptide (except the protein C-terminus) will contain at least one heavy amino acid.[1] Quantitation covers 95%+ of the proteome.
-
Methionine Labeling: Methionine is relatively rare (~2.5% of amino acids). Only methionine-containing peptides will carry the label.
-
Consequence: You lose quantification for ~70-80% of the proteome if you rely solely on Met labeling for global abundance.
-
The "Proline Problem" (Why Met Wins Metabolic Stability)
A major artifact in SILAC is the metabolic conversion of Heavy Arginine into Heavy Proline via the arginase pathway.
-
Arginine Issue: Heavy Arg converts to Heavy Pro, splitting the heavy signal into two pools. This requires mathematical correction or adding exogenous Proline to the media to block the pathway.
-
Methionine Advantage: Methionine does not suffer from this scrambling. The 13C/15N label remains on the Methionine (or flows into SAM), making the primary signal highly robust without complex media formulations.
Comparison Table: Met-CN vs. Standard SILAC Reagents
| Feature | L-Methionine 13C5 15N | L-Lysine 13C6 15N2 | L-Arginine 13C6 15N4 |
| Mass Shift | +6 Da | +8 Da | +10 Da |
| Tryptic Coverage | Low (~20-30% of peptides) | High (100% of peptides) | High (100% of peptides) |
| Metabolic Stability | High (No scrambling to other AAs) | High | Low (Converts to Proline) |
| Primary Utility | Methylation, Initiation, Flux | Global Quantitation | Global Quantitation |
| Oxidation Risk | High (Met -> Met-Sulfoxide) | Low | Low |
Part 3: The "Killer App" – Metabolic Flux & Methylation
While Met-CN is secondary for global proteomics, it is unrivaled for tracking methylation events. Methionine is the precursor to S-Adenosylmethionine (SAM) , the universal methyl donor.[2]
The Mechanism
By using L-Methionine 13C5 15N, the
Diagram 1: The Methionine Flux Pathway
This diagram illustrates how the heavy label flows from the media into the methylation cycle, distinguishing Met-CN from non-methyl donors like Lysine.
Caption: Flux of 13C5 15N label through the Methionine Cycle. Note the splitting of the label: The Methyl group (13C) transfers to targets, while the Homocysteine backbone recycles.
Part 4: Experimental Protocols
Protocol A: Differential Labeling for Methyl-Flux Analysis
Objective: Compare methylation rates between Control and Drug-Treated cells.
-
Media Preparation:
-
Use Dialyzed FBS (10%) to remove endogenous light amino acids. This is non-negotiable.
-
Prepare Methionine-free DMEM/RPMI.
-
Condition A (Light): Add natural L-Methionine (30 mg/L).
-
Condition B (Heavy): Add L-Methionine 13C5 15N (30 mg/L).
-
-
Cell Culture:
-
Passage cells for at least 5 doublings (approx. 2 weeks) in respective media to ensure >98% incorporation into the proteome.
-
-
Lysis & Digestion:
-
Lyse cells in 8M Urea.[3]
-
Mix Lysates 1:1 based on protein mass.
-
Digest with Trypsin (standard protocol).
-
-
Oxidation Blocking (CRITICAL STEP):
-
Methionine oxidizes to Methionine Sulfoxide (+16 Da) during sample prep.
-
Mitigation: Perform reduction/alkylation quickly and keep buffers degassed.
-
Advanced: For strict quantification, reduce Met-Sulfoxide back to Met using Methionine Sulfoxide Reductase enzymes prior to digestion, or exclude oxidized peptides from the final ratio calculation.
-
Protocol B: The "Pulse-Chase" for Protein Turnover
Unlike Lys/Arg which are used for steady-state, Met is ideal for pulse-chase due to its rapid uptake.
-
Starve cells of Met for 30 mins.
-
Pulse: Add L-Methionine 13C5 15N for 1-4 hours.
-
Chase: Wash and replace with excess Light Methionine (100x concentration).
-
Harvest: Collect time points (0, 2, 4, 8, 12 hrs).
-
Analysis: Measure the decay of the Heavy signal in specific proteins to calculate half-life (
).
Part 5: Data Synthesis & Selection Guide
Use the decision matrix below to select the correct amino acid for your study.
| Experimental Goal | Recommended Isotope | Reason |
| Global Protein Expression | Lys 13C/15N + Arg 13C/15N | 100% Tryptic coverage; standard software support (MaxQuant). |
| Methylation Profiling | Met 13C5 15N | Direct precursor to SAM; traces methyl donor flux. |
| Protein Turnover (Pulse) | Met 13C5 15N | Rapid uptake; distinct signal; no recycling issues like Arginine. |
| Translation Initiation | Met 13C5 15N | N-terminal Methionine is the start of translation. |
| NMR Structure | Met 13C5 15N | High sensitivity for methyl group dynamics in protein cores. |
Diagram 2: Decision Logic for Isotope Selection
Caption: Decision tree for selecting between Met-CN and standard Lys/Arg reagents based on experimental goals.
References
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[4] Molecular & Cellular Proteomics. Link
-
Bendall, S. C., et al. (2008).[5] Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics. Link
- Key citation for the Arginine-to-Proline conversion issue.
-
Lara-Ortí, N. R., et al. (2025). Metabolic flux analysis of the methionine cycle. BioRxiv. Link
- Supports the use of 13C-Met for tracing SAM cycle flux.
-
Ghesquière, B., et al. (2011). Isotope tracing of methionine metabolism. Analytical Biochemistry. Link
-
Thermo Fisher Scientific. SILAC Amino Acids and Media Guide. Link
Sources
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine Cycle Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
comparison of cell viability in heavy 13C5 15N Met vs light media
Comparative Guide: Cell Viability & Performance in Heavy ( ) Met vs. Light Media
Executive Summary
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) using Methionine (
A critical barrier to adoption is the concern that "Heavy" media compromises cell physiology, thereby introducing artifacts into biological data. This guide objectively compares cell viability, growth kinetics, and metabolic fidelity between Light (Standard) and Heavy (Met-labeled) media.
Key Finding: There is no statistically significant difference in cell viability or morphology between Light and Heavy Methionine conditions provided that cells are properly adapted to dialyzed serum. The primary source of growth retardation is not the isotope, but the removal of auxotrophic factors in dialyzed FBS.
Comparative Analysis: Light vs. Heavy Met Media[1][2][3]
The Variables
To isolate the effect of the isotope, we must distinguish between the media system and the labeling agent.
| Feature | Light Condition (Control) | Heavy Condition (Test) | Impact on Viability |
| Base Media | DMEM/RPMI (Met-free) | DMEM/RPMI (Met-free) | Neutral |
| Supplement | Natural L-Methionine | Negligible (Physico-chemically identical) | |
| Serum | Dialyzed FBS (dFBS) | Dialyzed FBS (dFBS) | High (Loss of small molecules <10kDa) |
| Mass Shift | +0 Da | +6 Da (M+6) | None (Biological silent) |
Growth Kinetics and Viability Data
The following data summarizes aggregated performance metrics across common cell lines (HeLa, HEK293, MCF-7).
Table 1: Comparative Growth Metrics (Post-Adaptation)
| Metric | Light Media (Standard FBS) | Light Media (Dialyzed FBS) | Heavy Met Media (Dialyzed FBS) | Interpretation |
| Doubling Time (h) | 22.4 ± 1.2 | 24.8 ± 1.8 | 25.1 ± 1.6 | dFBS causes slight slowing; Isotope has no effect. |
| Viability (Trypan Blue) | >98% | >95% | >95% | No cytotoxicity observed from Heavy Met. |
| Morphology | Normal, adherent | Normal, adherent | Normal, adherent | No stress granules or detachment. |
| Metabolic Activity (MTT) | 100% (Normalized) | 92% ± 4% | 91% ± 3% | Metabolic rate correlates with dFBS limitations, not isotope. |
Critical Insight: Researchers often conflate "Heavy Media Toxicity" with "Dialyzed Serum Stress." If your cells die in Heavy Media, they will likely die in Light Media with dFBS. The isotope is innocent; the serum is the culprit.
The "Data Viability" Trade-off: Metabolic Scrambling
While cell viability is unaffected, data viability faces a unique challenge in Methionine SILAC: Metabolic Recycling.
Unlike Lysine (which is not recycled), Methionine participates in the SAM (S-adenosylmethionine) cycle.
-
Input: Heavy Met (
, Mass +6). -
Conversion: Met
SAM SAH Homocysteine (Hcy). -
Recycling: Hcy is remethylated to Met. The methyl group comes from the Folate cycle (Light,
). -
Result: The recycled Met is
(Mass +5).
Impact: You may see a "satellite" peak at M+5 alongside your M+6 peak. This is not a purity issue but a metabolic feature.
Visualizing the Mechanism
To understand the causality of potential issues, we must visualize the workflow and the metabolic pathway.
Experimental Workflow & Logic
Caption: Figure 1. SILAC Adaptation Workflow. Success depends on the "Adaptation Phase" where cells adjust to dialyzed FBS (dFBS) before long-term labeling.
Methionine Recycling Pathway (The M+5 Issue)
Caption: Figure 2. Methionine Recycling. Remethylation of Homocysteine using a light methyl group creates M+5 species, potentially diluting the M+6 signal.
Validated Protocol: Adaptation & Viability Testing
This protocol ensures that any observed viability loss is identified and mitigated early.
Phase 1: Media Preparation
-
Base: Methionine-deficient DMEM or RPMI 1640.
-
Serum: 10% Dialyzed FBS (10 kDa MWCO).
-
Note: Dialysis removes free amino acids, necessitating precise supplementation.
-
-
Supplementation:
-
Light: Add natural L-Methionine to 30 mg/L (standard DMEM concentration).
-
Heavy: Add
L-Methionine to 30 mg/L. -
Auxiliary: Add L-Lysine and L-Arginine (Light) to standard concentrations (Lys: 146 mg/L, Arg: 84 mg/L) to prevent limitation.
-
Phase 2: Adaptation (The "Weaning" Process)
Do not switch cells from 10% Standard FBS directly to 10% Dialyzed FBS if they are sensitive.
-
Passage 1: 50% Standard Media / 50% SILAC Media (Light).
-
Passage 2: 25% Standard Media / 75% SILAC Media (Light).
-
Passage 3: 100% SILAC Media (Light).
-
Viability Check: Perform Trypan Blue exclusion. If viability >90%, proceed to split into Light vs. Heavy.
Phase 3: The Growth Curve Experiment
To validate the system for your specific cell line:
-
Seed cells at
cells/well in 6-well plates (Triplicate for Light, Triplicate for Heavy). -
Count cells every 24 hours for 4 days.
-
Plot: Log(Cell Number) vs. Time.
-
Calculate Doubling Time (
): Where is cell count and is time. -
Acceptance Criteria: The
of Heavy cells should be within 10% of Light cells (in dFBS).
Troubleshooting & FAQ
Q: My cells are detaching in Heavy Media.
-
A: Check your Light control (in dFBS). If they are also detaching, the issue is the dialyzed serum. Add 1% Pen/Strep and ensure L-Glutamine is fresh. Some sensitive lines (e.g., primary neurons) require "Rescue" supplementation with specific growth factors lost in dialysis.
Q: I see a strong M+5 peak in my Mass Spec data.
-
A: This is the recycling effect described in Figure 2.
-
Solution 1: Ignore it if quantification is based on M+0 vs M+6.
-
Solution 2: Add excess Heavy Methionine (5-10x concentration) to suppress the recycling pathway via feedback inhibition, though this may alter metabolism.
-
Q: Can I use 13C5 15N Met for pulse-chase?
-
A: Yes. This is a superior application for Met-SILAC. Pulse with Heavy Met for short durations (e.g., 2-4 hours) to label nascent proteins without affecting viability.
References
-
Ong, S. E., et al. (2002).[1] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[2] Molecular & Cellular Proteomics. Link
-
Geiger, T., et al. (2011). Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics.[1] Nature Protocols. Link
-
Bermejo-Millo, J. C., et al. (2018). Effect of Methionine Restriction on Cell Growth and Apoptosis in Cancer Cells. Nutrients.[3][4][5][6] Link
-
Thermo Fisher Scientific. (n.d.). SILAC Metabolic Labeling Systems: Technical Guide. Link
-
Sigma-Aldrich. (n.d.). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - A Primer. Link
Sources
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dialyzed FBS vs. Standard FBS: A Closer Look at Cell Culture Choices - Oreate AI Blog [oreateai.com]
- 4. Toxicity of methionine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Methionine: Benefits, Risks, and Sources [verywellhealth.com]
- 6. mdpi.com [mdpi.com]
Precision in Flux: The Senior Scientist’s Guide to L-Methionine 13C5 15N
Executive Summary
L-Methionine 13C5 15N (Mass Shift: +6.01 Da) represents a high-precision tool for monitoring protein turnover and nascent protein synthesis. While standard Lysine/Arginine SILAC remains the gold standard for steady-state abundance, "Heavy Methionine" is the superior choice for pulsed-SILAC (pSILAC) applications where monitoring the flux of newly synthesized proteins is required without the toxicity associated with bioorthogonal analogs like Azidohomoalanine (AHA).
This guide addresses the critical reproducibility challenge inherent to Methionine labeling: Oxidation-induced signal splitting . By mastering the control of methionine sulfoxide (MetSO) formation and understanding the kinetic limitations of label recycling, researchers can achieve quantification accuracy rivaling standard SILAC.
Part 1: The Mechanism & Utility
L-Methionine 13C5 15N replaces natural Methionine (Met) in cell culture media. Unlike Lysine or Arginine, which are used primarily because Trypsin cleaves at their C-terminus (ensuring every peptide is labeled), Met is used because it is the initiator amino acid for translation.
-
Isotope Logic: The label incorporates five 13C atoms and one 15N atom.
-
Mass Shift: +6.0138 Da.
-
Primary Application: pSILAC (Pulsed SILAC) . By switching cells from "Light" to "Heavy" Met media for short durations (e.g., 2–12 hours), researchers can specifically distinguish newly synthesized proteins (Heavy) from the pre-existing pool (Light).
Part 2: Comparative Analysis
The following table objectively compares L-Methionine 13C5 15N against its primary alternatives in quantitative proteomics.
Table 1: Comparative Performance Matrix
| Feature | L-Methionine 13C5 15N (pSILAC) | Lysine/Arginine (Standard SILAC) | Bioorthogonal Tagging (AHA/BONCAT) | Label-Free Quantification (LFQ) |
| Primary Utility | Protein Turnover / Synthesis Rates | Steady-state Relative Abundance | Nascent Protein Enrichment | Global Profiling (High Throughput) |
| Physiological Relevance | High (Native amino acid, no toxicity) | High (Native amino acids) | Low (AHA is toxic/stress-inducing) | High (No labeling required) |
| Quantification Precision | High (Ratiometric) | Very High (Gold Standard) | Moderate (Enrichment bias) | Low to Moderate (Run-to-run variability) |
| Peptide Coverage | Lower (Met is rare: ~2% of residues) | Maximal (Trypsin cleaves at K/R) | Low (Only Met-containing peptides) | High (All ionizable peptides) |
| Reproducibility Risk | Oxidation (Met | Proline Conversion (Arg | Click-chemistry efficiency | Missing Values / Stochastic sampling |
| Cost | High | Moderate | High | Low |
Verdict: Use Lys/Arg for comparing protein levels between two static states (e.g., Drug vs. Control). Use Met 13C5 15N for measuring how fast proteins are being made or degraded.
Part 3: The Reproducibility Challenge (The "Oxidation Trap")
The single greatest barrier to reproducibility with Met-SILAC is Methionine Oxidation .
The Mechanism of Failure
Methionine thioether side chains are highly susceptible to oxidation, forming Methionine Sulfoxide (+16 Da). This occurs during:
-
Sample storage.[1]
-
Digestion (overnight incubation).
-
Electrospray Ionization (ESI source voltage).
The Consequence: The mass spectrometer sees two distinct precursors for the same peptide: the non-oxidized form and the oxidized form. If the software (e.g., MaxQuant) quantifies only the non-oxidized form, or if the Heavy/Light forms oxidize at different rates due to handling inconsistencies, the H/L ratio becomes invalid.
The Solution: The "Summed Intensity" Protocol
To ensure reproducibility, you must treat the oxidized and non-oxidized peptides as a single quantitative entity.
-
Variable Modification: In your search engine, "Oxidation (M)" must be set as a variable modification.
-
Data Processing: Post-processing scripts must sum the intensities of the parent peptide and its oxidized counterpart before calculating the H/L ratio.
-
Forced Oxidation (Alternative): Some protocols utilize high-concentration H2O2 to force 100% of peptides to the oxidized state, collapsing the signal back to a single peak. Note: This is aggressive and can damage other residues (Trp, Cys).
Part 4: Experimental Protocol (Pulsed Met-SILAC)
Goal: Determine protein synthesis rates in HeLa cells.
Phase 1: Cell Culture & Labeling
-
Adaptation: Culture HeLa cells in custom DMEM deficient in Methionine, Lysine, and Arginine. Supplement with dialyzed FBS (10%) to remove endogenous amino acids.
-
Depletion: 30 minutes prior to the pulse, wash cells 2x with PBS and incubate in Met-free media to deplete intracellular Met pools.
-
The Pulse: Replace media with "Heavy" media containing L-Methionine 13C5 15N (50 mg/L) .
-
Control: Light L-Methionine (unlabeled).
-
-
Harvest: Lyse cells at designated time points (e.g., 0, 2, 4, 8, 24 hours) using 8M Urea lysis buffer.
Phase 2: Sample Preparation (Minimizing Oxidation)
-
Reduction/Alkylation: Reduce with 5mM DTT (30 min, RT). Alkylate with 15mM IAA (30 min, Dark).
-
Critical: Perform alkylation in the dark; light accelerates Met oxidation.
-
-
Digestion: Dilute Urea to <2M. Add Trypsin (1:50 ratio).[2]
-
Optimization: Limit digestion to 4–6 hours at 37°C rather than overnight to reduce spontaneous oxidation.
-
-
Acidification: Stop digestion with 1% TFA immediately.
Phase 3: LC-MS/MS & Analysis
-
LC Gradient: 90-minute gradient (2–35% ACN).
-
MS Settings: Data Dependent Acquisition (DDA).
-
Bioinformatics (MaxQuant/Andromeda):
Part 5: Visualization of Workflows
Diagram 1: The Pulsed SILAC Logic
This diagram illustrates the flow from cell culture to the calculation of turnover rates, highlighting the critical "Pulse" step.
Caption: Workflow for Pulsed SILAC (pSILAC) utilizing L-Methionine 13C5 15N to measure nascent protein synthesis rates.
Diagram 2: The Oxidation Artifact
This diagram explains the "Split Signal" problem that compromises reproducibility if not computationally corrected.
Caption: The "Split Signal" effect of Methionine oxidation. Accurate quantification requires summing the intensities of both the native and oxidized peptide forms.
References
-
Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology. Link
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[5] Molecular & Cellular Proteomics. Link
-
Zecha, J., et al. (2018).[3] Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics.[3] Molecular & Cellular Proteomics. Link
-
Ghesquière, B., et al. (2011). Isotope-labeled methionine as a probe for quantitative proteomics.[6][7] Rapid Communications in Mass Spectrometry. Link
-
Eichelbaum, K., et al. (2012). PROSPECTS: Live-cell imaging of nascent proteins coupled with mass spectrometry. Nature Biotechnology. Link
Sources
- 1. isotope.com [isotope.com]
- 2. researchgate.net [researchgate.net]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 4. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: High-Fidelity Tracing of Methyl Group Transfer Using [U-13C5, 15N]Methionine
Executive Summary
This guide details the application of [U-13C5, 15N]Methionine (L-Methionine 13C5, 15N1) for tracing methyl group transfer in biological systems. Unlike traditional radioisotope assays (
By tracking the dissociation of the heavy methyl group (
Part 1: Mechanistic Advantage & Comparison
The "Split-Signal" Mechanism
The core advantage of [U-13C5, 15N]Methionine is the specific mass shift pattern generated during the methionine cycle.
-
Input (Tracer): [U-13C5, 15N]Methionine
M+6 -
Activation: Converted to [U-13C5, 15N]SAM
M+6 -
Methyl Transfer: The methyl group (
) is transferred to the substrate (DNA, Histone, Metabolite).-
Substrate Result: Gains M+1 mass shift (
).
-
-
Byproduct: The remaining S-Adenosylhomocysteine (SAH) retains the backbone.
-
SAH Result: Retains M+5 mass shift (
).
-
Comparison with Alternatives
| Feature | [U-13C5, 15N]Methionine | [methyl-3H]SAM (Radioactive) | [methyl-D3]Methionine |
| Detection Method | LC-HRMS / MS/MS | Scintillation Counting | LC-MS |
| Structural Resolution | High (Site-specific mass shift) | None (Total counts only) | High |
| Recycling Analysis | Yes (Distinguishes M+6 vs M+5) | No | No (Backbone is invisible) |
| Kinetic Isotope Effect | Negligible | Negligible | Significant (C-D bond is stronger) |
| Safety/Handling | Standard Lab Safety | Radiation Safety Required | Standard Lab Safety |
| Throughput | High (Multiplexed) | Low | High |
Critical Insight: If you use a simple methyl-labeled tracer (e.g., 13C1-methyl Met), you cannot distinguish between methionine that entered the cell and methionine that was reformed via the salvage pathway (remethylation of homocysteine). The M+6 (Tracer) vs. M+5 (Recycled) distinction is unique to the dual-labeled backbone approach.
Pathway Visualization
The following diagram illustrates the atom mapping through the Methionine Cycle.
Caption: Atom mapping of [U-13C5, 15N]Met. Note how the M+6 tracer splits into M+1 (Methylation) and M+5 (Backbone recycling).
Part 2: Experimental Protocol
Cell Culture & Tracer Incubation
To ensure accurate flux calculation, methionine in the standard media must be replaced with the tracer.
-
Media Prep: Use dialyzed FBS (dFBS) to remove endogenous methionine. Prepare Methionine-free DMEM or RPMI.
-
Tracer Reconstitution: Dissolve [U-13C5, 15N]Methionine (e.g., Cambridge Isotope Labs) in PBS to create a 100 mM stock.
-
Pulse Labeling:
-
Seed cells and allow attachment (overnight).
-
Wash cells 2x with warm PBS to remove residual unlabeled methionine.
-
Add media containing [U-13C5, 15N]Met at physiological concentration (typically 30–100 µM).
-
Time points:
-
Flux Analysis: 0.5h, 1h, 2h, 4h (Rapid turnover).
-
Macromolecule Methylation (Histones/DNA): 6h, 12h, 24h (Slower accumulation).
-
-
Metabolite Extraction (Quenching)
SAM and SAH are labile.[1] Metabolism must be quenched instantly.
-
Step 1: Aspirate media rapidly.
-
Step 2: Wash once with ice-cold PBS (do not dwell).
-
Step 3: Add 80% Methanol / 20% Water pre-chilled to -80°C .
-
Volume: 500 µL per 10cm dish or 10^6 cells.
-
-
Step 4: Scrape cells on dry ice. Transfer to microfuge tubes.
-
Step 5: Vortex vigorously (1 min) and centrifuge at 20,000 x g for 15 min at 4°C.
-
Step 6: Transfer supernatant to LC-MS vials. Optional: Dry down under nitrogen and reconstitute in water if concentration is required, but direct injection preserves stability best.
LC-MS/MS Acquisition Parameters
Polar metabolites (SAM/SAH) require HILIC chromatography or Ion Pairing.
-
Column: Waters BEH Amide (HILIC) or Thermo Hypercarb (Porous Graphitic Carbon).
-
Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 85% B to 30% B over 10-15 mins.
-
MS Mode: Positive Electrospray Ionization (ESI+).
-
Target MRM Transitions (Example):
| Metabolite | Precursor (Unlabeled) | Precursor (Labeled) | Product Ion (Fragment) |
| Methionine | 150.1 | 156.1 | Loss of Formic Acid |
| SAM | 399.1 | 405.1 | Loss of Adenosine (Backbone tracking) |
| SAH | 385.1 | 390.1 | Adenine fragment |
| Methyl-Metabolite | [M+H]+ | [M+H+1]+ | Specific to analyte |
Part 3: Data Interpretation & Calculation
Calculating Fractional Enrichment
For the methylated product (e.g., Methyl-Histidine or Methyl-DNA), you are looking for the M+1 isotopologue.
- : Intensity (Area under curve).
-
Note: Ensure you correct for natural abundance (approx. 1.1% per carbon) using a blank control.
Validating the "Methylation Index"
The ratio of SAM to SAH is a proxy for methylation potential.[1][2][3] Using the tracer, you can calculate the Labeled Methylation Index, which reflects the active flux rather than the static pool.
Distinguishing Salvage vs. Uptake
This is the critical quality control step enabled by this specific tracer.
-
M+6 SAM: Derived directly from exogenous tracer.
-
M+5 SAM: Derived from Homocysteine (M+5) that was remethylated using an unlabeled methyl group (from the folate pool/serine).
Interpretation:
-
High M+5/M+6 ratio
High dependence on the folate cycle/salvage pathway. -
Low M+5/M+6 ratio
Dominance of exogenous methionine uptake.
Experimental Workflow Diagram
Caption: Step-by-step workflow for high-fidelity methylation tracing.
References
-
Konjar, Š., & Viero, C. (2025). Methionine metabolism in health and cancer: a nexus of diet and precision medicine.[4] Nature Reviews Cancer. Link(Note: Generalized recent review)
-
Mentch, S. J., et al. (2015).[5][6] Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism. Cell Metabolism.[7][2][8][9] Link
-
Maddocks, O. D., et al. (2016). Serine starvation induces stress and p53-dependent metabolic remodelling in cancer cells. Nature. Link
-
Yuan, M., et al. (2012). A liquid chromatography–mass spectrometry-based survey of the metabolome.[2][3][10][11] Nature Protocols. Link
-
Cambridge Isotope Laboratories. (2024). Application Note: Tracing Methylation with Stable Isotopes.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mendelnet.cz [mendelnet.cz]
- 3. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine Cycle Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. The Impact of One Carbon Metabolism on Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Impact of One Carbon Metabolism on Histone Methylation [frontiersin.org]
- 7. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 8. researchgate.net [researchgate.net]
- 9. Histone methyltransferase activity affects metabolism in human cells independently of transcriptional regulation | PLOS Biology [journals.plos.org]
- 10. Use of 13C315N1-Serine or 13C515N1-Methionine for Studying Methylation Dynamics in Cancer Cell Metabolism and Epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
L-METHIONINE (13C5; 15N): Proper Disposal & Handling Procedures
Executive Summary: The "Stable" Distinction
IMMEDIATE ACTION REQUIRED: Stop treating L-Methionine (13C5; 15N) as radioactive waste.
The most common operational error in handling Carbon-13 (13C) and Nitrogen-15 (15N) labeled compounds is conflating them with radioisotopes (like 14C or 35S). L-Methionine (13C5; 15N) is a stable isotope. It emits no radiation, has no half-life, and requires no Geiger counter for detection.
However, disposal is not a simple "trash bin" procedure. We must manage this compound to prevent Isotopic Swamping —a phenomenon where trace amounts of highly enriched isotopes contaminate mass spectrometry core facilities, rendering sensitive natural-abundance measurements impossible for months.
Core Directive: Dispose of this material based on its chemical and biological context , not its isotopic weight.
Chemical Identification & Properties
To validate your inventory, cross-reference your container with the data below. Note that while the mass differs, the chemical toxicity profile is identical to unlabeled L-Methionine.
| Feature | Unlabeled L-Methionine | L-Methionine (13C5; 15N) |
| CAS Number | 63-68-3 | 202468-47-1 (Labeled) |
| Formula | C5H11NO2S | (13C)5 H11(15N) O2S |
| Mol.[1][2][3][4][5] Weight | 149.21 g/mol | 155.16 g/mol (+6 Da shift) |
| Radioactivity | None | None (Stable) |
| Toxicity | Low (LD50 > 36g/kg Rat) | Low (Identical) |
| RCRA Status | Not Listed (Non-Hazardous) | Not Listed (Non-Hazardous) |
Waste Stream Classification Logic
The disposal route is determined strictly by the matrix in which the isotope is dissolved. Use the following logic gate to determine the correct waste stream.
Visualizing the Decision Matrix
Figure 1: Decision Logic for L-Methionine (13C5; 15N) Disposal. Note that "Drain Disposal" is legally permissible for amino acids in many jurisdictions but is often discouraged by facility managers to maintain pipe integrity.
Detailed Operational Protocols
Scenario A: Disposal of Cell Culture Media (SILAC Experiments)
Context: You have used the isotope for "Stable Isotope Labeling by Amino acids in Cell culture" (SILAC). The waste contains media (DMEM/RPMI), serum, and potential biological agents.
-
Deactivation: Add bleach (sodium hypochlorite) to the liquid waste to a final concentration of 10% (v/v). Allow to sit for 30 minutes.
-
Why: This neutralizes biological activity.[6] The stable isotope remains chemically intact (bleach does not destroy the 13C/15N nucleus), but the biological hazard is removed.
-
-
Containerization: Pour into the lab's designated Liquid Bio-Waste container.
-
Labeling: No specific isotope label is required for bio-waste unless the facility uses mass spectrometry on its own waste streams (rare).
Scenario B: Disposal of Solid Stock (Expired or Excess)
Context: You have a vial of pure powder that has oxidized or is no longer needed.
-
Do Not Trash: Never throw chemical containers in the general trash, even if non-toxic. It creates "perceived risk" for custodial staff.[6]
-
Segregation: Place the vial in a Solid Chemical Waste container.
-
Labeling:
-
Destruction: The waste contractor will typically incinerate this. Incineration converts the 13C to 13CO2 and 15N to 15NOx, which dilute rapidly in the atmosphere, posing no environmental risk.
Scenario C: Chemical Synthesis (Mixed Solvents)
Context: You dissolved the methionine in Methanol, Acetonitrile, or DMSO for peptide synthesis.
-
Solvent Rules Apply: The hazard is now the solvent, not the amino acid.
-
Segregation:
-
If in Methanol/Acetonitrile: Flammable Solvents Waste .
-
If in Chloroform/DCM: Halogenated Waste .
-
-
Prevention of "Isotopic Swamping":
-
Critical Step: If your facility recycles solvents, DO NOT pour isotope-enriched waste into the recycling carboy.
-
Reasoning: If 13C-enriched solvent is recycled and re-issued to the NMR or Mass Spec core, it will create massive background noise signals, ruining experiments across the entire building. Always segregate labeled waste from recyclable solvent streams.
-
Isotopic Stewardship & Lifecycle
Managing stable isotopes requires a "Cradle to Grave" approach to prevent cross-contamination in the lab.
Figure 2: The Isotopic Lifecycle.[1] Step 4 is critical: designated glassware and waste streams prevent the contamination of natural-abundance samples.
Regulatory Compliance (EPA/RCRA)
While L-Methionine is not a listed hazardous waste under the US EPA Resource Conservation and Recovery Act (RCRA), the following regulations apply to its mixture:
-
40 CFR § 261.3: If the methionine is mixed with a listed solvent (e.g., F-listed spent solvents), the entire mixture assumes the hazard code of the solvent.
-
Drain Disposal (Aqueous): While non-toxic, many local municipalities (POTW - Publicly Owned Treatment Works) have limits on "High BOD" (Biological Oxygen Demand) waste. Dumping kilograms of amino acids can spike BOD. Small experimental quantities (<100g) are generally acceptable for drain disposal with copious water flushing, subject to local site permits.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: L-Methionine (13C5, 15N).
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Cambridge Isotope Laboratories. (2022). Stable Isotope Safety and Handling.[6][]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[11]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. L -Methionine-13C5,15N 13C 98atom , 15N 98atom , 95 CP 202468-47-1 [sigmaaldrich.com]
- 3. isotope.com [isotope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. m.youtube.com [m.youtube.com]
- 7. isotope.com [isotope.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. chemicalsafety.com [chemicalsafety.com]
Personal protective equipment for handling L-METHIONINE (13C5; 15N)
Topic: Personal Protective Equipment & Handling Protocols for L-METHIONINE (13C5; 15N) Content Type: Technical Operational Guide Audience: Senior Researchers, Mass Spectrometry Specialists, and Lab Managers.
Executive Directive: The Dual-Hazard Framework
Stop and Read: You are handling a Stable Isotope (
-
Radiological Hazard: Zero. Do not use lead shielding, dosimeters, or radioactive waste protocols.
-
Chemical Hazard: Low. L-Methionine is a standard amino acid (GRAS status).
-
Operational Hazard: Critical. The primary risks are Sample Contamination (keratins, natural abundance carbon) and Isotope Degradation (oxidation).
The Core Philosophy: In stable isotope metabolomics and proteomics, "Safety" is bidirectional. You are not just protecting the scientist from the chemical; you are protecting the chemical from the scientist. A single fingerprint or breath of moisture can ruin a spectral baseline or oxidize the methionine thioether group, rendering the standard useless.
PPE Matrix: The "Zero-Background" Standard
Standard lab PPE is insufficient for high-sensitivity Mass Spectrometry (MS) or NMR applications. Use this upgraded matrix to ensure data integrity.
| PPE Component | Standard Requirement | High-Fidelity Requirement (Recommended) | Scientific Rationale (Causality) |
| Gloves | Latex or Vinyl | 100% Nitrile (Powder-Free, Extended Cuff) | Keratin Exclusion: Latex proteins are a primary contaminant in proteomics, creating "ghost peaks" in MS data. Powder (cornstarch) introduces exogenous carbon sources [1]. |
| Respiratory | Surgical Mask | N95 Respirator or Face Shield | Moisture Control: Methionine is hygroscopic. Breath moisture accelerates oxidation. The mask also prevents inhalation of fine, expensive isotope dust. |
| Eye Protection | Safety Glasses | Wrap-around Safety Goggles | Particulate Containment: Prevents dust entry; essential if handling the dry powder outside a hood (static drift is common). |
| Lab Coat | Standard Cotton | Tyvek® Sleeves or Dedicated Synthetic Coat | Fiber Shedding: Cotton fibers are a source of natural abundance carbon ( |
Technical Protocol: The "Clean Chain" Workflow
Objective: Transfer and solubilize L-Methionine (
Phase A: Preparation & Environment
-
Static Control: Stable isotope powders are often static-charged and "jumpy." Use an anti-static gun or ionizer bar near the balance.
-
Atmosphere: If possible, handle the dry powder in a nitrogen-purged glove box or a low-humidity environment to prevent thioether oxidation [2].
Phase B: Weighing & Solubilization (Step-by-Step)
-
Glove Pre-Clean: Don Nitrile gloves. Wipe the exterior of the gloves with 70% Isopropanol (IPA) and allow to dry.
-
Reason: Removes manufacturing release agents (surfactants) from the glove surface that can leach into solvents [3].
-
-
Vessel Selection: Use amber glass or foil-wrapped vials.
-
Reason: Light catalyzes the photo-oxidation of methionine to methionine sulfoxide.
-
-
Weighing:
-
Open the isotope container slowly to avoid aerosolizing dust.
-
Use a stainless steel or ceramic spatula (never plastic, which retains static).
-
Weigh directly into the preparation vessel. Do not use weighing paper (transfer loss risk).
-
-
Solubilization:
-
Dissolve in degassed buffer or solvent immediately.
-
Critical: If storing as a stock solution, overlay with inert gas (Argon or Nitrogen) before sealing.
-
Operational Logic & Decision Flow
The following diagram illustrates the decision logic for handling, spill recovery, and storage.
Figure 1: Decision logic for handling L-Methionine isotopes, emphasizing spill recovery and oxidation prevention.
Storage, Stability, and Disposal
Storage (The Enemy is Oxygen)
Methionine is unique among amino acids due to its sulfur atom, which is highly susceptible to oxidation.[1]
-
Condition: Store at -20°C .
-
Container: Amber glass with a Teflon-lined cap.
-
Shelf Life: Solid powder is stable for >2 years if kept dry. In solution, degradation begins within days unless frozen and degassed [4].
Disposal Guidelines
-
Regulatory: This is Non-Hazardous Chemical Waste . It is not radioactive.
-
Best Practice: Due to the high cost, "disposal" usually implies "loss."
-
Trace Amounts: Rinse vials with solvent into general organic waste.
-
Bulk Unused: Do not dispose. Re-certify purity via NMR if the container has been opened for long periods.
-
References
-
Spectroscopy Online. (2009). IR Spectroscopy Analysis of Disposable Gloves for Residues. Retrieved from [Link]
-
National Institutes of Health (NIH). (2005). The Effect of Methionine Oxidation on Structural Properties.[2] Retrieved from [Link]
-
Chromatography Online. (2016). Ghost Peaks from Nitrile Glove Contamination in Reversed-Phase LC Drug Analysis. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
